molecular formula C11H7F3N2O B1395275 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1185292-86-7

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1395275
CAS No.: 1185292-86-7
M. Wt: 240.18 g/mol
InChI Key: DGUGDTFAUNHHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 1185292-86-7) is a versatile heterocyclic building block with the molecular formula C11H7F3N2O and a molecular weight of 240.18 g/mol . This compound is characterized by a phenyl group at position 1, a trifluoromethyl (CF3) group at position 3, and a formyl (-CHO) substituent at position 4 of the pyrazole ring . The trifluoromethyl group imparts strong electron-withdrawing properties, which significantly influences the compound's chemical reactivity and physical characteristics, making it a valuable intermediate in various research fields . A key application of this aldehyde is its role as a precursor in the synthesis of novel antifungal agents, where it can be converted to acyl chlorides for the preparation of carboxamide derivatives . Its utility in organic synthesis is further demonstrated through its use in Pd-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which allow for the functionalization of the pyrazole core to create a diverse library of derivatives for pharmacological screening . The compound itself can be efficiently synthesized from starting materials like 1-phenyl-1H-pyrazol-3-ol through a sequence involving bromination, benzylation, lithiation, and formylation, or alternatively via a Vilsmeier-Haack formylation route . This chemical is for research use only and is not intended for human or veterinary use .

Properties

IUPAC Name

1-phenyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)10-8(7-17)6-16(15-10)9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUGDTFAUNHHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697105
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185292-86-7
Record name 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Role of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Synthesis: This guide provides a comprehensive technical overview of 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in contemporary medicinal chemistry. Beyond a mere recitation of facts, this document elucidates the causal relationships behind its synthesis and application, offering field-proven insights into its strategic deployment in the development of novel therapeutics. The protocols and workflows described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Core Compound Identification and Physicochemical Landscape

This compound, identified by the CAS Number 1185292-86-7 , is a versatile heterocyclic aldehyde.[1] Its structure, featuring a phenyl group at the N1 position, a trifluoromethyl group at C3, and a carbaldehyde at C4 of the pyrazole ring, creates a unique electronic and steric environment that is highly advantageous for drug design. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrazole core and the appended functional groups, making it a valuable intermediate in various synthetic endeavors.

PropertyValueSource
CAS Number 1185292-86-7Benchchem[1]
Molecular Formula C₁₁H₇F₃N₂OBenchchem
Molecular Weight 240.18 g/mol Benchchem
Predicted Boiling Point 325.2±42.0 °CChemicalBook[2]
Predicted Density 1.33±0.1 g/cm³ChemicalBook[2]
Predicted pKa -5.81±0.10ChemicalBook[2]

Strategic Synthesis: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][4] This reaction is a cornerstone of heterocyclic chemistry, allowing for the formylation of electron-rich systems. The causality behind its effectiveness lies in the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, which acts as the electrophile in an electrophilic aromatic substitution reaction with a suitable precursor.

Mechanistic Rationale

The synthesis begins with the formation of the corresponding phenylhydrazone from a trifluoromethyl-substituted ketone. This hydrazone then undergoes cyclization and formylation upon treatment with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide). The choice of anhydrous conditions is critical, as the Vilsmeier reagent is moisture-sensitive.[5]

Vilsmeier_Haack_Mechanism Start Phenylhydrazone Precursor Intermediate Cyclization & Electrophilic Attack Start->Intermediate Reacts with Reagent Vilsmeier Reagent (POCl₃/DMF) Reagent->Intermediate Activates Hydrolysis Hydrolysis Intermediate->Hydrolysis Forms iminium salt intermediate Product 1-Phenyl-3-(trifluoromethyl)-1H- pyrazole-4-carbaldehyde Hydrolysis->Product Yields final product Suzuki_Coupling_Workflow Start 1-Phenyl-3-(trifluoromethyl)-1H- pyrazole-4-carbaldehyde (with a leaving group, e.g., Br) Coupling Suzuki-Miyaura Coupling Start->Coupling BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Coupling Catalyst Pd Catalyst & Base Catalyst->Coupling Catalyzes Product Diversified Pyrazole Library Coupling->Product

Sources

Technical Deep Dive: The Trifluoromethyl Pyrazole Motif in Drug Discovery

[1][2]

Introduction: The Strategic Fluorine Effect

In modern medicinal chemistry, the incorporation of a trifluoromethyl (-CF

12Celecoxib (Celebrex)Rimonabant1

This guide dissects the electron-withdrawing nature of the -CF

3

Electronic Structure & Physicochemical Properties[1][2]

The Inductive and Resonance tug-of-war

The -CF

1

  • Hammett Constants: The electronic influence is quantified by Hammett substituent constants.[1][4] For the -CF

    
     group:
    
    • 
       (meta): ~0.43[1][2]
      
    • 
       (para): ~0.54[1][2]
      
    • These positive values confirm strong electron withdrawal.[1][2] In the context of a pyrazole, a -CF

      
       group at position 3 or 5 significantly deactivates the ring toward electrophilic aromatic substitution (
      
      
      ) but activates it for nucleophilic attacks.[1][2]
Acidity Modulation (pKa Shift)

The most measurable impact of the -CF

12
  • Unsubstituted Pyrazole: pKa ~ 14.2 (in water).[1][2] It is a very weak acid.[1][2]

  • 3(5)-Trifluoromethylpyrazole: pKa ~ 10.6.[1][2]

  • 3,5-Bis(trifluoromethyl)pyrazole: pKa ~ 7.1.[1][2][5]

Mechanism: The -CF

1212
Visualization of Electronic Effects

ElectronicEffectsCF3Trifluoromethyl Group (-CF3)PyrazolePyrazole Ring SystemCF3->Pyrazole Electron WithdrawalInductiveInductive Effect (-I)(Through Sigma Bonds)Pyrazole->InductiveAcidityIncreased N-H Acidity(pKa 14.2 -> 10.6)Inductive->Acidity Anion StabilizationReactivityDeactivation toward SEArActivation toward NucleophilesInductive->Reactivity Reduced Electron Density

Figure 1: The cascade of electronic effects initiated by the trifluoromethyl group on the pyrazole core.[1][2]

Synthetic Reactivity & Regioselectivity[1]

The Regioselectivity Challenge

Synthesizing -CF

regioselectivity12

When using a substituted hydrazine (

  • 3-CF

    
     Isomer:  The hydrazine terminal nitrogen (
    
    
    ) attacks the carbonyl adjacent to the -CF
    
    
    group.[1][2]
  • 5-CF

    
     Isomer:  The hydrazine terminal nitrogen attacks the carbonyl distal to the -CF
    
    
    group.

The Electronic Driver: The carbonyl carbon adjacent to the -CF

1125-CF

isomer

3-CF

isomer
12
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole

This protocol utilizes a standard cyclocondensation approach, optimized for yield and purity.[1]

Materials:

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (1.0 equiv)

  • Hydrazine monohydrate (1.2 equiv)[1][2]

  • Ethanol (Solvent, 0.5 M concentration)[1][2]

  • Acetic acid (Catalytic, 10 mol%)[1][2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (2.16 g, 10 mmol) in ethanol (20 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add hydrazine monohydrate (0.6 mL, 12 mmol) dropwise over 5 minutes. Observation: The reaction is exothermic; temperature control is crucial to minimize side products.

  • Cyclization: Add acetic acid (0.06 mL). Remove the ice bath and heat the reaction mixture to reflux (78°C) for 4 hours. Monitor progress via TLC (20% EtOAc/Hexanes).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~5 mL. Pour the residue into ice-cold water (50 mL).

  • Isolation: A white precipitate should form.[1][2] Filter the solid using a Büchner funnel.[1] Wash with cold water (2 x 10 mL) and hexanes (1 x 10 mL).[1][2]

  • Purification: Recrystallize from ethanol/water (9:1) to yield the target compound as white needles.[1][2]

Self-Validating Checkpoint:

  • 1H NMR (CDCl3): Look for the characteristic pyrazole C-4 proton singlet around

    
     6.9-7.1 ppm.[1][2]
    
  • 19F NMR: A sharp singlet around

    
     -62 ppm confirms the integrity of the -CF
    
    
    group.

Medicinal Chemistry Applications

Bioisosterism and Lipophilicity

The -CF




12
  • Lipophilicity (LogP): Adding a -CF

    
     group increases LogP by approximately +1.2 units.[1][2] This enhances membrane permeability, aiding in crossing the blood-brain barrier (BBB).[1][2]
    
  • Metabolic Stability: The C-F bond (bond energy ~116 kcal/mol) is resistant to cytochrome P450 oxidation.[1][2] Blocking metabolic "hotspots" on a pyrazole ring with -CF

    
     significantly extends the half-life (
    
    
    ) of the drug.[1][2]
Case Study: Celecoxib (Celebrex)

Celecoxib is a selective COX-2 inhibitor used for arthritis.[1][2]

  • Structure: It features a 1,5-diarylpyrazole scaffold with a -CF

    
     group at the 3-position.
    
  • Role of CF

    
    : 
    
    • Selectivity: The bulky -CF

      
       group fits into a hydrophobic side pocket in the COX-2 enzyme that is accessible due to a valine residue (Val523).[1][2] In COX-1, this residue is isoleucine, which is bulkier and blocks the pocket. Thus, the -CF
      
      
      group is the key determinant of COX-2 selectivity.
    • Metabolism: It prevents hydroxylation at that position.[1][2]

SAR Decision Tree

SAR_DecisionStartOptimize Pyrazole LeadMetabolismIs Metabolic Clearance High?Start->MetabolismPotencyIs Potency Low?Start->PotencySol_MetAdd -CF3 to block metabolic site(Increases t1/2)Metabolism->Sol_MetYesSol_PotAdd -CF3 to target hydrophobic pocket(Increases Affinity)Potency->Sol_PotYesCheck_LogPCheck LogP(Avoid >5)Sol_Met->Check_LogPSol_Pot->Check_LogP

Figure 2: Strategic decision tree for deploying the -CF3 group in pyrazole optimization.

Summary Table: Impact of CF3 on Pyrazole[3]

PropertyUnsubstituted Pyrazole3-CF

Pyrazole
Implication for Drug Design
pKa (N-H) ~14.2~10.6Increases H-bond donor capability at physiological pH.[1]
Electronic Nature Electron-rich (aromatic)Electron-deficientReduced susceptibility to oxidative metabolism.[1][2]
Lipophilicity (

)
0.0+0.88 to +1.2Improved passive membrane permeability.[1][2]
Steric Bulk LowHigh (Isopropyl-like)Can fill hydrophobic pockets for selectivity (e.g., COX-2).[1][2]

References

  • Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society. 6

  • Effect of the replacement of a methyl by a trifluoromethyl group on the acid-base properties of pyrazoles. Journal of Organic Chemistry. 7[1][2][4][5][8][9]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI. 10

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. 11[1][2][4][8][9]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Pure and Applied Chemistry. 12[1][2][4][5][8][9]

Physicochemical Profiling & Synthetic Utility of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

[1]

CAS Number: 1185292-86-7 Molecular Formula: C₁₁H₇F₃N₂O Molecular Weight: 240.18 g/mol [1][2]

Executive Summary

This compound represents a "privileged scaffold" in modern medicinal chemistry. Its value is derived from the synergistic combination of the pyrazole core (a bioisostere for imidazole/pyrrole), the trifluoromethyl group (enhancing lipophilicity and metabolic stability), and the C4-aldehyde moiety (a versatile electrophilic handle for diversification).

This compound is primarily utilized as an intermediate in the synthesis of COX-2 inhibitors, antifungal agents (succinate dehydrogenase inhibitors), and antitumor Schiff bases. Its physicochemical profile is dominated by the electron-withdrawing nature of the CF₃ group, which significantly alters the pKa and reactivity of the pyrazole ring compared to non-fluorinated analogs.

Physicochemical Properties Profile

The following data consolidates experimental and high-confidence predicted values. The strong electron-withdrawing effect of the CF₃ group at position 3 decreases the electron density of the pyrazole ring, making the C4-aldehyde highly reactive toward nucleophilic attack.

Table 1: Key Physicochemical Data
PropertyValue / DescriptionConfidence Level
Physical State Solid (Crystalline powder)Experimental
Color Pale yellow to light brownExperimental
Melting Point 73–76 °C (Typical for class)Predicted/Analogous
Boiling Point 325.2 ± 42.0 °C (at 760 mmHg)Predicted
Density 1.33 ± 0.1 g/cm³Predicted
LogP ~3.2 – 3.5Predicted
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate.[2][3] Insoluble in water.Experimental
pKa (Conjugate Acid) -5.81 ± 0.10Predicted
H-Bond Donors 0Structural
H-Bond Acceptors 5 (3 F, 1 N, 1 O)Structural

Structural Insight: The presence of the -CF₃ group at C3 creates a significant dipole moment directed away from the ring. This enhances the compound's permeability through lipid bilayers (increased lipophilicity) while protecting the C3 position from metabolic oxidation—a critical feature for oral drug bioavailability.

Synthetic Architecture

The most robust route for synthesizing this scaffold is the Vilsmeier-Haack Cyclization . This method is preferred over direct formylation of a pre-formed pyrazole due to higher regioselectivity and yield.

Core Synthetic Pathway (Vilsmeier-Haack)

The synthesis proceeds via the cyclization of a phenylhydrazone intermediate derived from a trifluoromethyl-beta-diketone equivalent (or trifluoroacetoacetate derivative), followed by formylation.

Reaction Logic:

  • Hydrazone Formation: Condensation of phenylhydrazine with a trifluoromethylated ketone precursor.

  • Vilsmeier-Haack Cyclization: The hydrazone is treated with POCl₃/DMF.[4][5] The Vilsmeier reagent (chloroiminium ion) attacks the hydrazone, facilitating cyclization and simultaneous installation of the C4-formyl group.

Detailed Protocol

Note: This protocol involves hazardous reagents (POCl₃). All steps must be performed in a fume hood.

Reagents:

  • Phenylhydrazine[1][2][5][6]

  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione (or equivalent precursor)

  • Phosphorus Oxychloride (POCl₃)[5]

  • Dimethylformamide (DMF) - Must be anhydrous

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask under inert atmosphere (N₂), dissolve the hydrazone intermediate (1.0 eq) in anhydrous DMF (5–10 volumes).

  • Vilsmeier Reagent Addition: Cool the solution to 0–5 °C. Add POCl₃ (3.0 eq) dropwise. Caution: Exothermic reaction.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to 80–90 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quenching: Pour the reaction mixture onto crushed ice. Neutralize slowly with saturated Na₂CO₃ or NaOH solution to pH 7–8.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Petroleum Ether/Ethyl Acetate gradient).

Synthetic Workflow Diagram[5][6]

SynthesisWorkflowStartPhenylhydrazine+ CF3-PrecursorInterHydrazoneIntermediateStart->InterCondensationCyclizationCyclization & Formylation(80-90°C)Inter->CyclizationSubstrateReagentPOCl3 / DMF(Vilsmeier Reagent)Reagent->CyclizationElectrophileQuenchIce/Base Quench(Neutralization)Cyclization->QuenchWorkupProduct1-Phenyl-3-(CF3)-1H-pyrazole-4-CHOQuench->ProductPurification

Caption: Vilsmeier-Haack cyclization pathway for the regioselective synthesis of the target aldehyde.

Reactivity & Pharmaceutical Applications[1][4][5][6][7][8]

The C4-aldehyde is the "warhead" for further functionalization. The electron-withdrawing trifluoromethyl group at C3 activates the aldehyde, making it more susceptible to nucleophilic addition than non-fluorinated analogs.

Functionalization Pathways[4][7]
  • Schiff Base Formation (Antitumor/Antimicrobial):

    • Reaction: Condensation with primary amines (anilines, hydrazides) in refluxing ethanol with catalytic acetic acid.

    • Product: Azomethines (Imine linkage).

    • Application: These derivatives often exhibit DNA intercalation properties or inhibit specific enzymes (e.g., topoisomerase).

  • Oxidation:

    • Reaction: Treatment with KMnO₄ or NaClO₂.

    • Product: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[1][3][5]

    • Application: Precursor for amide coupling (peptidomimetics).

  • Reduction:

    • Reaction: NaBH₄ in Methanol.

    • Product: Hydroxymethyl derivative.

    • Application: Linker for antibody-drug conjugates (ADCs).

Biological Mechanisms
  • COX-2 Inhibition: The 1,3,4-substituted pyrazole motif mimics the pharmacophore of Celecoxib. The CF₃ group fits into the hydrophobic pocket of the COX-2 enzyme active site, enhancing selectivity over COX-1.

  • Mitochondrial Complex II Inhibition: Pyrazole-4-carboxamides (derived from this aldehyde) bind to the ubiquinone site of succinate dehydrogenase, disrupting cellular respiration in fungi.

Reactivity Flowchart[5]

ReactivityCore1-Phenyl-3-(CF3)-1H-pyrazole-4-CHOOxidationOxidation(KMnO4)Core->OxidationCondensationCondensation(R-NH2 / H+)Core->CondensationReductionReduction(NaBH4)Core->ReductionAcidCarboxylic Acid(Amide Precursor)Oxidation->AcidSchiffSchiff Base / Imine(Antitumor Agent)Condensation->SchiffAlcoholHydroxymethyl(Linker Scaffold)Reduction->Alcohol

Caption: Divergent synthesis pathways transforming the aldehyde handle into bioactive pharmacophores.

Safety & Handling (GHS Classification)

This compound is a potent electrophile and should be handled with strict adherence to safety protocols.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The aldehyde is susceptible to autoxidation to the carboxylic acid upon prolonged exposure to air.

References

  • PubChem. (2025).[2] Compound Summary: 3-[4-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde (Analogous structure data). National Library of Medicine. Retrieved from [Link]

  • Kalirajan, R., et al. (2010). Synthesis and biological evaluation of some new pyrazole derivatives. Asian Journal of Research in Chemistry. (Validating Vilsmeier-Haack protocol for pyrazole-4-carbaldehydes).

Methodological & Application

The Versatile Virtuoso: Harnessing 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a cornerstone building block in contemporary medicinal chemistry and materials science. Its unique trifluoromethylpyrazole core imparts a desirable combination of lipophilicity, metabolic stability, and potent biological activity to a wide array of derivative compounds. The strategic placement of the phenyl group at the N1 position and the reactive carbaldehyde at the C4 position provides a versatile handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the applications of this key intermediate. We will delve into the causality behind experimental choices, offering field-proven insights and self-validating protocols for its use in a range of synthetic transformations.

Physicochemical Properties and Reactivity Profile

The chemical behavior of this compound is largely dictated by the interplay of its constituent functional groups. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrazole ring and the appended aldehyde. This electronic effect enhances the electrophilicity of the aldehyde carbonyl carbon, making it highly susceptible to nucleophilic attack.

PropertyValue
Molecular Formula C₁₁H₇F₃N₂O
Molecular Weight 240.18 g/mol
Appearance Off-white to yellow solid
CAS Number 1185292-86-7

Core Synthetic Applications and Protocols

The aldehyde functionality serves as a versatile linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Below, we detail key applications and provide robust protocols for the synthesis of diverse molecular scaffolds.

Olefin Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for the formation of new carbon-carbon double bonds. The electron-deficient nature of the pyrazole-4-carbaldehyde makes it an excellent substrate for this reaction, readily condensing with active methylene compounds.

Causality of Experimental Choices: The choice of a mild base, such as piperidine or ammonium carbonate, is crucial to facilitate the deprotonation of the active methylene compound without promoting unwanted side reactions. The reaction is often carried out in a protic solvent like ethanol to ensure the solubility of the reactants and facilitate the reaction pathway.

I have now gathered a sufficient amount of information to construct the detailed application notes and protocols. I have found specific protocols for the Knoevenagel condensation of pyrazole aldehydes with malononitrile, Wittig reaction procedures, methods for the reduction of aldehydes to alcohols using NaBH4, oxidation of aldehydes to carboxylic acids, and the synthesis of pyrazolo[3,4-d]pyrimidines. While not all protocols explicitly use this compound, the provided procedures for analogous pyrazole aldehydes are close enough to be adapted with a high degree of confidence. I have also found information on the synthesis of chalcones and Biginelli-type reactions which can be included as further applications.

Crucially, I have also found several peer-reviewed articles that provide mechanistic details, characterization data for similar compounds, and can be used as authoritative references. I have enough information to create the required tables, diagrams, and a comprehensive reference list.

Therefore, I can now proceed with generating the final response without needing further search queries.

Protocol 1: Synthesis of 2-((1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)malononitrile

This protocol details the synthesis of a valuable intermediate for the construction of various heterocyclic systems.

Materials:

  • This compound (1.0 mmol, 240.18 mg)

  • Malononitrile (1.0 mmol, 66.06 mg)

  • Ammonium carbonate (0.2 mmol, 19.22 mg)

  • Ethanol (5 mL)

  • Water (5 mL)

Procedure:

  • To a 50 mL round-bottom flask, add this compound and malononitrile.

  • Add a 1:1 mixture of ethanol and water (10 mL total) and stir the mixture for 5 minutes at room temperature.

  • Add ammonium carbonate to the suspension.

  • The reaction mixture is then stirred at reflux for 10-20 minutes. Reaction progress should be monitored by Thin Layer Chromatography (TLC).[1][2]

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold water and dry to afford the desired product.

Expected Results: This procedure typically yields the product as a solid with high purity.

Characterization Data for Analogous Compounds:

  • ¹H NMR (DMSO-d₆): δ 7.49-7.95 (m, aromatic protons), 8.26 (s, 1H, pyrazole-H), 9.22 (s, 1H, vinyl-H).[2]

  • IR (KBr, cm⁻¹): 2218 (CN), 1604, 1525 (C=C).[2]

Knoevenagel cluster_reactants Reactants cluster_conditions Conditions aldehyde 1-Phenyl-3-(trifluoromethyl)- 1H-pyrazole-4-carbaldehyde product 2-((1-Phenyl-3-(trifluoromethyl)- 1H-pyrazol-4-yl)methylene)malononitrile aldehyde->product malononitrile Malononitrile malononitrile->product catalyst (NH₄)₂CO₃ catalyst->product solvent EtOH/H₂O solvent->product heat Reflux heat->product Wittig cluster_reactants Reactants cluster_ylide_formation Ylide Formation cluster_olefination Olefination phosphonium Benzyltriphenylphosphonium chloride ylide Phosphorus Ylide phosphonium->ylide aldehyde 1-Phenyl-3-(trifluoromethyl)- 1H-pyrazole-4-carbaldehyde product 1-Phenyl-4-(2-phenylethenyl)- 3-(trifluoromethyl)-1H-pyrazole aldehyde->product base NaH base->ylide solvent_ylide Anhydrous THF solvent_ylide->ylide ylide->product solvent_olefination Anhydrous THF solvent_olefination->product byproduct Triphenylphosphine oxide product->byproduct Separation Pyrazolopyrimidine cluster_reactants Reactants cluster_conditions Conditions aldehyde 1-Phenyl-3-(trifluoromethyl)- 1H-pyrazole-4-carbaldehyde product 1-Phenyl-3-(trifluoromethyl)- 1H-pyrazolo[3,4-d]pyrimidine aldehyde->product guanidine Guanidine guanidine->product base NaOEt base->product solvent Ethanol solvent->product heat Reflux heat->product

Sources

Application Notes & Protocols: Investigating the Anti-Inflammatory Potential of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in anti-inflammatory research. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating the anti-inflammatory properties of this compound.

Introduction: The Rationale for Investigating this compound

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects.[1][2][3] The subject of this guide, this compound, is a synthetic heterocyclic compound that holds significant promise as a modulator of inflammatory pathways.[4][5] Its structural features, particularly the trifluoromethyl group, can enhance its metabolic stability and binding affinity to target proteins.[6] This document provides a detailed roadmap for the systematic evaluation of its anti-inflammatory potential.

Proposed Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

Based on the known anti-inflammatory mechanisms of pyrazole derivatives, it is hypothesized that this compound exerts its effects through the modulation of key inflammatory signaling pathways, primarily the NF-κB and cyclooxygenase (COX) pathways.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates COX2_protein COX-2 Protein PGE2 Prostaglandin E2 (PGE2) COX2_protein->PGE2 catalyzes conversion of Arachidonic_Acid Arachidonic Acid Inflammation Inflammation PGE2->Inflammation COX2_gene COX-2 Gene NFkB_n->COX2_gene induces transcription iNOS_gene iNOS Gene NFkB_n->iNOS_gene induces transcription TNFa_gene TNF-α Gene NFkB_n->TNFa_gene induces transcription COX2_gene->COX2_protein translates to NO Production NO Production iNOS_gene->NO Production TNF-α Release TNF-α Release TNFa_gene->TNF-α Release Compound 1-Phenyl-3-(trifluoromethyl)- 1H-pyrazole-4-carbaldehyde Compound->IKK inhibits Compound->COX2_protein inhibits

Figure 1: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols are designed to systematically evaluate the anti-inflammatory properties of this compound.

Part 1: In Vitro Evaluation

1.1. Cell Viability Assay (MTT Assay)

Rationale: It is crucial to determine the non-toxic concentration range of the compound before assessing its anti-inflammatory activity to ensure that the observed effects are not due to cytotoxicity.[7]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

1.2. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of the compound to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.[9][10]

Protocol:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as in the MTT assay. Pre-treat the cells with non-toxic concentrations of the compound for 2 hours.[11]

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11]

  • Griess Reagent Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

1.3. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. This assay determines the compound's inhibitory activity and selectivity towards COX-1 (constitutively expressed) and COX-2 (inducible during inflammation).[12]

Protocol:

  • Enzyme and Compound Incubation: In a 96-well plate, incubate purified COX-1 or COX-2 enzyme with various concentrations of the compound for 10 minutes at 37°C.[13]

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) by adding a stopping solution (e.g., 1 M HCl).

  • Prostaglandin E2 (PGE2) Quantification: Measure the amount of PGE2 produced using a commercially available ELISA kit.[14]

  • Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).

Illustrative In Vitro Data

AssayParameterThis compoundIndomethacin (Control)
Cell Viability (MTT) CC50 in RAW 264.7 cells> 100 µM> 100 µM
NO Production IC50 in LPS-stimulated RAW 264.7 cells15.2 µM25.8 µM
COX Inhibition IC50 (COX-1)28.5 µM0.1 µM
IC50 (COX-2)1.8 µM5.2 µM
Selectivity Index (COX-1/COX-2)15.80.02

Note: The data presented in this table is for illustrative purposes only and represents hypothetical but realistic outcomes.

Part 2: In Vivo Evaluation

2.1. Carrageenan-Induced Paw Edema in Rodents

Rationale: This is a classic and well-established model of acute inflammation to evaluate the in vivo efficacy of potential anti-inflammatory agents.[15][16][17]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Compound Administration: Administer this compound orally or intraperitoneally at different doses (e.g., 10, 25, 50 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin (10 mg/kg).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[15]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Illustrative In Vivo Data

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3 hours
Vehicle Control-0%
This compound 1025.3%
2542.1%
5058.7%
Indomethacin1065.2%

Note: The data presented in this table is for illustrative purposes only and represents hypothetical but realistic outcomes.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Compound Synthesis & Characterization B Cytotoxicity Assay (MTT) Determine non-toxic concentrations A->B C NO Production Assay (LPS-stimulated RAW 264.7 cells) B->C D COX-1/COX-2 Inhibition Assay B->D E Data Analysis: IC50 & Selectivity Index C->E D->E F Carrageenan-Induced Paw Edema Model E->F Promising candidates proceed to in vivo G Compound Administration (various doses) F->G H Paw Volume Measurement G->H I Data Analysis: % Edema Inhibition H->I

Figure 2: A streamlined workflow for the evaluation of anti-inflammatory properties.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By following these methodologies, researchers can obtain reliable and reproducible data to elucidate the compound's mechanism of action and assess its therapeutic potential. The multi-faceted approach, combining in vitro and in vivo models, is essential for a thorough understanding of the compound's pharmacological profile and its potential for further development as a novel anti-inflammatory agent.

References

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. RSC Advances. 2025. [Link]

  • Papadopoulou, C., et al. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. 2018. [Link]

  • Papadopoulou, C., et al. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. 2018. [Link]

  • Osman, E. O., et al. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. [Link]

  • Cytotoxicity profile of compounds on RAW 264.7 cell line according to... ResearchGate. [Link]

  • Adhikari, B., et al. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. PMC. [Link]

  • El-Sayed, M. A., et al. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

  • Sung, B., et al. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC. [Link]

  • Suroor, A. A., et al. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC. [Link]

  • Structures of pyrazole derivatives with anti-inflammatory activity. ResearchGate. [Link]

  • Anti-inflammatory effects of PGE2 in the lung: role of the EP4 receptor subtype. PubMed. [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. ResearchGate. [Link]

  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? ResearchGate. [Link]

  • da Silva, P. B., et al. Novel 1,4-Naphthoquinone-Zidovudine Hybrid: Design, Synthesis, and In Vitro Evaluation of Its Anti-Trypanosomatid and Cytotoxic Activities. MDPI. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

  • Triazol-phenyl antipyretic derivatives inhibit mPGES-1 mRNA levels in LPS-Induced RAW 264.7 macrophage cells. ResearchGate. [Link]

  • Small Molecule NF-κB Pathway Inhibitors in Clinic. MDPI. [Link]

  • Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]

  • Investigation of the Mechanism of Anti-Inflammatory Action and Cytotoxicity of a Semipurified Fraction and Isolated Compounds From the Leaf of Peltophorum africanum (Fabaceae). PubMed Central. [Link]

  • Inhibition of the NF-κB signaling pathway by small-molecule inhibitors:... ResearchGate. [Link]

  • Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibit. Amanote. [Link]

  • Li, Y., et al. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. NIH. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC. [Link]

  • Design and Development of Pyrazole–Thiazole Hybrid Derivatives as Anti-inflammatory and Anti-oxidant Agents. ResearchGate. [Link]

  • Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

  • Cell culture of RAW264.7 cells. Protocols.io. [Link]

  • Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. PubMed. [Link]

  • NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers. [Link]

  • Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers. [Link]

  • Cyclooxygenase production of PGE2 promotes phagocyte control of A. fumigatus hyphal growth in larval zebrafish. NIH. [Link]

  • Study of Anti-Inflammatory Activity Using Carrageenan Induced Paw Oedema Method. YouTube. [Link]

  • Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. PubMed. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Pyrazole Triflates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in drugs such as celecoxib (Celebrex) and sildenafil (Viagra). While Suzuki-Miyaura cross-coupling is the gold standard for biaryl synthesis, applying it to pyrazoles presents unique challenges. The electron-rich nitrogen atoms can poison palladium catalysts, and the requisite electrophiles—pyrazole triflates—are prone to hydrolytic decomposition.

This guide provides a validated, self-consistent workflow for synthesizing and coupling pyrazole triflates. It moves beyond standard "cookbook" chemistry to address the mechanistic nuances of catalyst ligation, base selection, and substrate protection that determine experimental success.

Strategic Rationale: Why Pyrazole Triflates?

In drug discovery, pyrazole triflates are superior to their halide counterparts for two reasons:

  • Synthetic Accessibility: They are derived directly from hydroxypyrazoles (or pyrazolinones), which are often more commercially available or easier to synthesize de novo than bromopyrazoles.

  • Reactivity Profile: The triflate group (-OTf) is a "super-leaving group" (pKa of conjugate acid ~ -14). In oxidative addition, C–OTf bonds generally react faster than C–Br and C–Cl bonds, allowing for milder reaction temperatures, provided the catalyst system prevents hydrolysis.

The Stability-Reactivity Paradox

The high reactivity of the triflate is its Achilles' heel. Under the aqueous basic conditions typical of Suzuki coupling, pyrazole triflates can undergo S-O bond cleavage (hydrolysis) back to the hydroxypyrazole, killing the reaction.

Key Rule: Success requires a reaction rate (


) significantly higher than the hydrolysis rate (

). This is achieved by using anhydrous bases (e.g., K

PO

, CsF) or bulky, electron-rich ligands (Buchwald-type) that accelerate oxidative addition.

Pre-Coupling Workflow: Triflate Synthesis

Before coupling, the hydroxypyrazole must be converted to the triflate. Crucially, the pyrazole nitrogen must be protected. Attempting to triflate a free NH-pyrazole often results in N-triflation (unstable) or mixtures of regioisomers.

Workflow Visualization

The following diagram illustrates the critical decision tree for preparing the substrate.

TriflateSynthesis Start Hydroxypyrazole (Tautomeric Mix) Protect N-Protection (SEM, THP, Bn, PMB) Start->Protect Mandatory Step Reagent Triflation Reagent Selection Protect->Reagent Tf2O Tf2O + Pyridine (Fast, Low Temp) Reagent->Tf2O For unhindered substrates PhNTf2 PhNTf2 + TEA (Mild, Room Temp) Reagent->PhNTf2 For sensitive substrates Product Pyrazole Triflate (Stable Intermediate) Tf2O->Product PhNTf2->Product

Caption: Decision tree for the synthesis of stable pyrazole triflates from hydroxypyrazole precursors.

Protocol A: Synthesis of N-Protected Pyrazole Triflates

Target: 1-Benzyl-1H-pyrazol-5-yl trifluoromethanesulfonate.

Reagents:

  • 1-Benzyl-1H-pyrazol-5-ol (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf

    
    O) (1.2 equiv)
    
  • Triethylamine (TEA) or Pyridine (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the N-protected hydroxypyrazole and DCM (0.2 M concentration). Cool to -78 °C (acetone/dry ice bath).

  • Base Addition: Add TEA dropwise. The solution may become slightly yellow.[1]

  • Triflation: Add Tf

    
    O dropwise over 15 minutes. Note: Tf
    
    
    
    O is highly electrophilic; rapid addition causes exotherms that degrade the reagent.
  • Warming: Stir at -78 °C for 30 minutes, then allow to warm to 0 °C over 1 hour. Monitor by TLC (Triflates are usually less polar than the starting alcohol).

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM, wash with water and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography on silica gel. Critical: Use 1% TEA in the eluent to prevent acid-catalyzed hydrolysis of the triflate on the silica.

The Suzuki-Miyaura Coupling

Mechanistic Considerations

The catalytic cycle involves Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).[2][3] For pyrazoles, the OA step is facilitated by the weak C-OTf bond, but the N-atom can coordinate to Pd(II) intermediates, creating a "thermodynamic sink" (catalyst resting state) that halts the cycle.

Solution: Use bulky phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) to sterically crowd the metal center, preventing non-productive N-binding.

CatalyticCycle Pd0 Pd(0)L Active Species OA_Complex Oxidative Addition (Pd(II)-OTf) Pd0->OA_Complex Pyrazole-OTf TM_Complex Transmetallation (Pd(II)-Aryl) OA_Complex->TM_Complex Ar-B(OH)2 Base Poison Catalyst Poisoning (Pd-N coordination) OA_Complex->Poison Steric failure RE_Product Biaryl Product + Pd(0) TM_Complex->RE_Product Reductive Elimination RE_Product->Pd0 Regeneration

Caption: Catalytic cycle highlighting the risk of Pd-N coordination (poisoning) during the oxidative addition phase.

Optimization Matrix

Select conditions based on substrate complexity.

ParameterStandard Conditions (Robust Substrates)Advanced Conditions (Hindered/Sensitive)Rationale
Catalyst Pd(PPh

)

(5 mol%)
Pd

(dba)

(2 mol%) + XPhos (4 mol%)
XPhos prevents N-poisoning and accelerates OA.
Base Na

CO

(2.0 M aq.)
K

PO

(solid, anhydrous) or CsF
Anhydrous bases prevent triflate hydrolysis.
Solvent DME/Water or Dioxane/Water (3:1)Toluene or THF (Anhydrous)Non-polar solvents minimize hydrolysis.
Temp 80–100 °C60–80 °CLower temps preserve labile triflates.

Experimental Procedures

Protocol B: Standard Coupling (Aqueous Conditions)

Best for: 4-Triflates (distal from N) and electron-deficient pyrazoles.

  • Charge: To a reaction vial, add Pyrazole Triflate (1.0 equiv), Boronic Acid (1.5 equiv), and Pd(PPh

    
    )
    
    
    
    (0.05 equiv).
  • Solvent: Add 1,4-Dioxane (degassed) and 2.0 M Na

    
    CO
    
    
    
    (3:1 ratio).
  • Reaction: Seal and heat to 90 °C for 4–12 hours.

  • Workup: Cool, dilute with EtOAc, wash with water. Purify via column chromatography.

Protocol C: High-Fidelity Coupling (Anhydrous Conditions)

Best for: 3- or 5-Triflates (proximal to N), sterically hindered systems, or hydrolytically unstable triflates.

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd

    
    (dba)
    
    
    
    (2 mol%) and XPhos (4 mol%) in anhydrous Toluene or THF. Stir for 10 mins at RT to generate the active catalytic species (L-Pd-L).
  • Substrate Addition: Add the Pyrazole Triflate (1.0 equiv), Boronic Acid (1.5 equiv), and finely ground anhydrous K

    
    PO
    
    
    
    (3.0 equiv).
  • Reaction: Seal the vessel and heat to 80 °C.

    • Note: If the boronic acid is prone to protodeboronation, add it in portions over 1 hour.

  • Monitoring: Check LCMS for the disappearance of the triflate (M+) and formation of product. If "Hydroxypyrazole" (M-OTf+OH) is observed, the system is too wet; add molecular sieves to the next run.

Troubleshooting & Quality Control (Self-Validation)

ObservationDiagnosisCorrective Action
Hydroxypyrazole formation Triflate hydrolysis occurred before coupling.Switch to Protocol C (Anhydrous K

PO

). Ensure solvents are dry.
Starting Material remains Catalyst poisoning or inactive catalyst.Switch to XPhos or SPhos ligands. Ensure reaction is oxygen-free (Pd(0) oxidation).
Homocoupling of Boronic Acid Oxidative homocoupling.Degas solvents thoroughly (freeze-pump-thaw). Reduce oxidant presence.
Regioisomer Scrambling N-protecting group migration.Ensure stable protecting groups (e.g., SEM, THP) are used rather than acyl groups.

References

  • Suzuki-Miyaura Cross-Coupling: Mechanism & Examples. NRO Chemistry. Available at: [Link]

  • Recent Advances in Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions with Triflates. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Organometallics. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Troubleshooting & Optimization

Preventing N-triflated byproduct formation in pyrazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Preventing N-Triflated Byproduct Formation

Welcome to the Technical Support Center for pyrazole reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of N-triflated byproducts during the chemical modification of pyrazoles. As a Senior Application Scientist, I will provide in-depth technical guidance and troubleshooting strategies to help you minimize or eliminate this common side reaction, ensuring the integrity and yield of your desired products.

Frequently Asked Questions (FAQs)

Q1: What is N-triflation, and why is it a problem in pyrazole reactions?

A1: N-triflation is the chemical modification where a trifluoromethanesulfonyl group (Tf), often from triflic anhydride (Tf₂O), is attached to a nitrogen atom. In the context of pyrazole chemistry, this becomes a significant issue as the pyrazole ring contains two nitrogen atoms that are nucleophilic and can react with potent electrophiles like triflic anhydride. This leads to the formation of an undesired N-triflated pyrazole byproduct, which can be difficult to separate from the desired product, reducing the overall yield and complicating purification.

Q2: Why are pyrazoles so susceptible to N-triflation?

A2: Pyrazoles possess a unique electronic structure with two adjacent nitrogen atoms within a five-membered aromatic ring. One nitrogen (N1) is a pyrrole-type nitrogen and is acidic, readily deprotonated by a base to form a highly nucleophilic pyrazolate anion.[1] The other nitrogen (N2) is a pyridine-type nitrogen with a lone pair of electrons, also making it a target for electrophiles.[1] Triflic anhydride is a very strong electrophile, and in the presence of a base, the highly reactive pyrazolate anion readily attacks it, leading to N-triflation. Even in the absence of a strong base, the N2 nitrogen can directly react with triflic anhydride.

Q3: What are the primary factors that influence the formation of N-triflated byproducts?

A3: The competition between the desired reaction (e.g., C-H functionalization, N-arylation) and N-triflation is governed by several factors:

  • Basicity and Steric Hindrance of the Base: The choice of base is critical. Strong, non-hindered bases can readily deprotonate the N1 position, increasing the concentration of the highly reactive pyrazolate anion and favoring N-triflation.

  • Reaction Temperature: Higher temperatures can sometimes favor the desired reaction, but they can also increase the rate of N-triflation. Careful temperature control is essential.

  • Solvent Polarity: The polarity of the solvent can influence the reactivity of both the pyrazole and the triflating agent.

  • Steric and Electronic Effects of Pyrazole Substituents: The size and electronic nature of the groups already attached to the pyrazole ring can influence the accessibility and nucleophilicity of the nitrogen atoms, thereby affecting the rate of N-triflation.[2][3]

Troubleshooting Guide: Minimizing N-Triflated Byproducts

This section provides detailed troubleshooting strategies for specific issues you might encounter during your experiments.

Problem 1: My reaction is producing a significant amount of N-triflated byproduct, reducing the yield of my desired C-H functionalized product.

This is a common challenge when attempting to directly functionalize the carbon atoms of the pyrazole ring using reagents that can also react with the nitrogen atoms.

Root Cause Analysis:

The primary issue is the competition between the nucleophilic nitrogen atoms of the pyrazole and the targeted carbon position for the electrophilic reagent. The N-H proton of the pyrazole is acidic and can be easily removed by a base, generating a highly reactive pyrazolate anion that readily undergoes N-triflation.

Solution Workflow:

Here is a step-by-step approach to mitigate this issue, starting with the least disruptive modifications to your protocol.

Step 1: Re-evaluate Your Base

The choice of base is often the most critical parameter.

  • Use a Sterically Hindered, Non-Nucleophilic Base: Instead of common bases like triethylamine or pyridine, consider using a bulkier base such as 2,6-lutidine or diisopropylethylamine (DIPEA). The steric bulk around the nitrogen of these bases can disfavor the deprotonation of the pyrazole N-H, thereby reducing the concentration of the highly reactive pyrazolate anion.

  • Consider Weaker Bases: If your desired reaction can proceed with a weaker base, this can significantly suppress N-triflation. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be suitable alternatives.

Step 2: Optimize Reaction Temperature

  • Lower the Reaction Temperature: Perform the reaction at the lowest temperature at which you observe the formation of your desired product. Running the reaction at 0 °C or even -78 °C can significantly slow down the rate of N-triflation, which often has a higher activation energy than the desired C-H functionalization.

Step 3: Solvent Selection

  • Use a Non-Polar Solvent: Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good choices. Polar aprotic solvents like DMF or DMSO can sometimes favor N-alkylation and potentially N-triflation.[4]

Step 4: Employ a Protecting Group Strategy

If the above optimizations are insufficient, protecting the pyrazole nitrogen is a robust strategy to completely block N-triflation.

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is a common and effective protecting group for the pyrazole nitrogen. The N-Boc protected pyrazole is stable under many reaction conditions and the Boc group can be readily removed later.[5]

    Experimental Protocol: N-Boc Protection of Pyrazole

    • Dissolve the pyrazole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Work up the reaction by removing the solvent and purifying the N-Boc protected pyrazole by column chromatography.

  • SEM Protection: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is another useful protecting group that can be employed. It has been shown to be effective in directing C-H functionalization reactions of pyrazoles.[6]

Decision-Making Workflow for Troubleshooting N-Triflation

Caption: A stepwise workflow for troubleshooting and minimizing N-triflated byproduct formation.

Problem 2: I am trying to perform an N-arylation, but N-triflation is competing with the desired reaction.

This scenario arises when using a triflate-based precursor for the aryl group in the presence of a catalyst and a base.

Root Cause Analysis:

The pyrazole, especially after deprotonation by the base, can react directly with the triflic anhydride used to generate the aryl triflate in situ, or with any unreacted triflic anhydride.

Solution Strategies:

  • Pre-form the Aryl Triflate: Instead of generating the aryl triflate in situ, prepare and purify it separately before adding it to the pyrazole. This eliminates the presence of free triflic anhydride in the reaction mixture.

  • Control Stoichiometry: Use a slight excess of the pyrazole relative to the aryl triflate to ensure that the triflating agent is the limiting reagent.

  • Slow Addition: Add the aryl triflate solution slowly to the reaction mixture containing the pyrazole and the catalyst. This helps to maintain a low concentration of the electrophile and can favor the desired N-arylation.

Advanced Strategies & Alternative Reagents

Q3: Are there alternative triflating agents that are less prone to causing N-triflation?

A3: While triflic anhydride is a powerful and common reagent, its high reactivity can be a drawback. For certain applications, alternative reagents might offer better selectivity.

  • N-phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent): This reagent is generally milder than triflic anhydride and is often used for the synthesis of vinyl and aryl triflates. Its reduced electrophilicity may lead to a lower propensity for N-triflation of pyrazoles.

Comparison of Triflating Agents

ReagentStructureReactivityCommon ApplicationsPotential for N-Triflation
Triflic Anhydride (CF₃SO₂)₂OVery HighSynthesis of triflates, strong Lewis acid promoterHigh
Comins' Reagent PhN(Tf)₂ModerateSynthesis of vinyl and aryl triflatesModerate to Low
Q4: Can steric hindrance on the pyrazole ring itself be used to prevent N-triflation?

A4: Yes, increasing the steric bulk around the nitrogen atoms of the pyrazole can significantly hinder the approach of the triflating agent.[2][3][7]

  • Strategic Placement of Bulky Substituents: Introducing large groups at the 3- and/or 5-positions of the pyrazole ring can sterically shield the nitrogen atoms, making N-triflation less favorable. This strategy is particularly useful if the desired reaction occurs at a less sterically hindered position on the ring.

Visualizing Steric Hindrance

Caption: Steric bulk on the pyrazole ring can impede the approach of triflic anhydride, thus reducing N-triflation.

By carefully considering the reaction mechanism and implementing these troubleshooting strategies, researchers can significantly improve the outcome of their pyrazole reactions and minimize the formation of unwanted N-triflated byproducts.

References

Sources

Troubleshooting guide for the synthesis of pyrazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyrazole-4-carbaldehydes. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this important synthetic transformation. Pyrazole-4-carbaldehydes are crucial building blocks in medicinal chemistry and materials science, and their successful synthesis is often pivotal to project timelines. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter at the bench.

Frequently Asked Questions & Troubleshooting Guide

The Vilsmeier-Haack reaction is the most common and effective method for the formylation of pyrazoles.[1] It involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2] While powerful, this reaction is sensitive to several parameters that can impact yield, purity, and even the course of the reaction.

Q1: I am getting a very low yield or no product at all. What are the most likely causes?

This is the most common issue. A low or zero yield can usually be traced back to one of three areas: the Vilsmeier reagent itself, the pyrazole substrate's reactivity, or the reaction conditions.

A1: Let's break down the possibilities:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (the electrophile) is highly moisture-sensitive. Its proper formation is critical for the reaction to proceed.

    • Causality: Phosphorus oxychloride reacts violently with water. Any moisture present in the DMF or the reaction flask will consume the POCl₃, preventing the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent).

    • Solution: Always use anhydrous DMF.[3] If the quality of your DMF is uncertain, consider using a freshly opened bottle or drying it over molecular sieves. Ensure your glassware is rigorously dried. The Vilsmeier reagent is typically prepared at low temperatures (e.g., -10 to 0 °C) before the addition of the pyrazole substrate to ensure its complete formation.[1]

  • Poorly Reactive Pyrazole Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electronic nature of your pyrazole ring is paramount.

    • Causality: Pyrazole itself is an electron-rich heterocycle, making the C4 position susceptible to electrophilic attack.[4] However, if your pyrazole is substituted with strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups, the ring becomes deactivated, making the formylation difficult or impossible under standard conditions.

    • Solution: For deactivated pyrazoles, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times. However, be aware this can lead to side products.[5] An alternative is to use a more reactive formylating agent, though this falls outside the standard Vilsmeier-Haack protocol.

  • Suboptimal Reaction Conditions (Stoichiometry, Temperature, Time):

    • Causality: Insufficient Vilsmeier reagent will lead to incomplete conversion. The reaction temperature profile is also key; the reaction is often initiated at a low temperature and then heated to drive it to completion.[6]

    • Solution: Ensure you are using a sufficient excess of the Vilsmeier reagent. Published procedures often use between 3 to 4 equivalents of both POCl₃ and DMF relative to the pyrazole substrate.[1][3] Monitor the reaction by Thin Layer Chromatography (TLC). A typical temperature profile involves stirring at a low temperature (0-5 °C) for a short period, followed by heating (e.g., 70-100 °C) for several hours until the starting material is consumed.[1][6]

Q2: My reaction is messy, and I'm isolating multiple unexpected products. What are the common side reactions?

Observing a complex product mixture is frustrating but provides valuable diagnostic information. The Vilsmeier reagent is aggressive and can participate in reactions other than C4-formylation.

A2: Let's diagnose the potential side products:

  • Chlorination instead of Formylation: In some cases, particularly with substituted pyrazoles, you may observe the introduction of a chlorine atom.

    • Causality: POCl₃ is a potent chlorinating agent. If a nucleophilic group (like a hydroxyl) is present on the pyrazole or its substituents, it can be replaced by chlorine. For instance, formylation of a pyrazole with a 2-hydroxyethyl side chain can result in the substitution of the hydroxyl group with a chlorine atom.[5] Similarly, a 2-methoxyethoxy chain can be cleaved and chlorinated.[1]

    • Solution: If you have a hydroxyl group that you wish to preserve, it must be protected before subjecting the molecule to Vilsmeier-Haack conditions.

  • Regioselectivity Issues: While formylation strongly favors the C4 position, other outcomes are possible if C4 is blocked or the substrate is unusual.

    • Causality: Electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position due to electronic factors.[4] If the C4 position is already substituted, formylation will not occur. In unsubstituted pyrazole (NH-pyrazole), electrophilic attack can sometimes occur at the N1 position, which can complicate the reaction.[7]

    • Solution: Ensure the C4 position of your pyrazole is unsubstituted. For N-unsubstituted pyrazoles, consider N-protection (e.g., with an easily removable group) to prevent N-formylation and improve solubility and reactivity.

  • Degradation or Dealkylation: Harsh reaction conditions can degrade sensitive substrates.

    • Causality: Prolonged heating at high temperatures can lead to the decomposition of DMF, which may generate side products.[5] Furthermore, certain N-substituents (especially bulky ones) can be cleaved under the acidic and high-temperature conditions of the reaction.[5]

    • Solution: Carefully monitor the reaction progress with TLC to avoid unnecessarily long reaction times. If you suspect dealkylation, analyze your crude mixture by LC-MS to look for the mass of the dealkylated pyrazole.

Q3: I believe my reaction worked, but I'm struggling with the work-up and purification. What is the standard procedure?

Effective isolation and purification are just as critical as the reaction itself. Pyrazole-4-carbaldehydes are generally stable, crystalline solids, which aids in their purification.

A3: Follow this validated work-up and purification strategy:

  • Reaction Quench and Product Precipitation:

    • Protocol: The reaction is typically quenched by pouring the cooled reaction mixture slowly onto a large volume of crushed ice or ice-water.[1] This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the excess acidic reagents. The product often precipitates at this stage.

    • Expert Tip: After the initial quench, the acidic solution should be carefully neutralized with a base. Solid sodium bicarbonate, sodium carbonate, or an aqueous NaOH solution is used to bring the pH to neutral or slightly basic (pH > 10).[1] This ensures the product is in its neutral form, maximizing precipitation and simplifying extraction. The resulting solid can then be collected by filtration, washed with cold water, and dried.

  • Purification:

    • Recrystallization: If the crude product is relatively clean, recrystallization is an effective method. Common solvents include ethanol or DMF/water mixtures.

    • Column Chromatography: For more complex mixtures, flash column chromatography on silica gel is the method of choice. A typical eluent system would be a gradient of ethyl acetate in hexane.[1]

    • Product Insolubility: Pyrazole-4-carbaldehydes can sometimes be poorly soluble in common organic solvents but readily soluble in DMF and DMSO. This can be leveraged for purification.

  • Structural Confirmation:

    • NMR Spectroscopy: The key signal to look for in ¹H NMR is the aldehyde proton, which appears as a sharp singlet far downfield, typically between δ 9.8 and 10.0 ppm.[1]

    • IR Spectroscopy: A strong carbonyl (C=O) stretching band will be present around 1660-1670 cm⁻¹.[1]

    • Mass Spectrometry: HRMS should be used to confirm the molecular formula of the synthesized compound.[1]

Data Summary & Key Protocols

For ease of reference, the following tables summarize common troubleshooting pathways and typical reaction parameters.

Table 1: Troubleshooting Summary

ProblemPossible CauseRecommended Solution
Low/No Yield Wet reagents (especially DMF)Use anhydrous DMF; dry all glassware thoroughly.
Deactivated pyrazole ring (EWGs)Use more forcing conditions (higher temp/longer time); consider alternative synthetic routes.
Incorrect stoichiometryUse 3-4 equivalents of the Vilsmeier reagent (POCl₃/DMF).
Side Products Unwanted chlorinationProtect sensitive functional groups (e.g., -OH) prior to the reaction.
C4 position is blockedVerify the structure of your starting material; formylation requires an unsubstituted C4.
Degradation of starting materialMonitor reaction closely by TLC; avoid excessive heating or prolonged reaction times.
Purification Issues Product remains in aqueous layerEnsure complete neutralization (pH > 10) during work-up to precipitate the neutral product.
Oily or impure solidPurify via silica gel column chromatography (Hexane/EtOAc) or recrystallization.

Table 2: Example Vilsmeier-Haack Reaction Conditions

Pyrazole SubstrateEquivalents (POCl₃/DMF)Temperature ProfileTime (h)Yield (%)Reference
Hydrazones380–90 °C4Good[3]
Substituted HydrazoneNot specified0–5 °C then 100 °C4–6Good-Excellent[6]
3-(2-methoxyethoxy)-pyrazole4-10 °C then 70 °C2448[1]

Visualizing the Process

To better understand the chemical transformation and the troubleshooting logic, the following diagrams have been generated.

The Vilsmeier-Haack Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate Adduct DMF->Intermediate + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Intermediate->Vilsmeier_Reagent - PO₂Cl₂⁻ Sigma_Complex Sigma Complex (Cationic Intermediate) Pyrazole Pyrazole Substrate Pyrazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Product Pyrazole-4-carbaldehyde Iminium_Salt->Product + H₂O (Work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low/No Product Yield Check_Reagents Check Reagents: Anhydrous DMF? Fresh POCl₃? Start->Check_Reagents Check_Substrate Analyze Substrate: C4 Position Free? No Strong EWGs? Start->Check_Substrate Check_Conditions Review Conditions: Temp Profile Correct? Sufficient Reagent Excess? Start->Check_Conditions Side_Products Problem: Messy Reaction/Side Products Start->Side_Products Optimize Optimize Reaction: Adjust Temp/Time Protect Groups Check_Reagents->Optimize Check_Substrate->Optimize Check_Conditions->Optimize Analyze_Crude Analyze Crude Mixture (LC-MS, NMR) Side_Products->Analyze_Crude Identify_Side_Product Identify Side Product: Chlorination? Degradation? Analyze_Crude->Identify_Side_Product Identify_Side_Product->Optimize Success Successful Synthesis Optimize->Success

Caption: Decision tree for troubleshooting pyrazole-4-carbaldehyde synthesis.

References

  • Mishra, et al. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). National Institutes of Health. [Link]

  • Pyrazole-4-carbaldehyde derivatives. (n.d.). ResearchGate. [Link]

  • El-Mekabaty, A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Improved synthesis of 1h-pyrazole- 4-carbaldehyde. (2007). Taylor & Francis Online. [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (n.d.). ResearchGate. [Link]

  • A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Neshan, F. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Bieliauskas, A., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

Sources

Stability issues of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and experimental challenges encountered with this versatile building block. Here, we provide in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and reproducibility of your experiments.

Introduction to this compound

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including those with potential anticancer, anti-inflammatory, and antifungal properties. The unique arrangement of a phenyl group, a trifluoromethyl moiety, and a reactive carbaldehyde on the pyrazole scaffold makes it a valuable synthon. However, the very features that make this compound synthetically useful also contribute to its potential instability in solution. Understanding these liabilities is critical for successful experimentation.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the stability challenges you may face.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Solution Stability & Storage

Question: I've prepared a stock solution of this compound in DMSO. What are the potential stability issues, and what is the recommended storage protocol?

Answer:

While this compound is generally stable as a solid when stored correctly, its stability in solution, particularly in polar aprotic solvents like DMSO, can be a concern over time. The primary degradation pathways are oxidation of the aldehyde and potential reactions with residual water in the solvent.

Key Stability Concerns in Solution:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. This can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

  • Hydration and Hemiacetal Formation: In the presence of water or alcohol solvents, the aldehyde can exist in equilibrium with its hydrate or hemiacetal form, respectively. While this is a reversible process, it can affect reaction kinetics and quantification.

  • Photodegradation: Aromatic aldehydes can be sensitive to UV light, potentially leading to decomposition or unwanted side reactions.

Recommended Storage Protocol for Solutions:

ParameterRecommendationRationale
Solvent Use anhydrous, high-purity DMSO or a suitable aprotic solvent.Minimizes the presence of water, which can lead to hydrate formation and potentially facilitate other degradation pathways.
Temperature Store stock solutions at -20°C or -80°C.Low temperatures significantly slow down the rate of chemical degradation.
Atmosphere Overlay the solution with an inert gas (e.g., argon or nitrogen) before sealing.Prevents oxidation of the aldehyde group by atmospheric oxygen.
Light Exposure Store vials in the dark or use amber vials.Protects the compound from potential photodegradation.
Storage Duration Prepare fresh solutions for critical experiments. For routine use, it is advisable to use solutions within a few weeks of preparation, even when stored under optimal conditions.Long-term storage can lead to a gradual decrease in purity, affecting experimental reproducibility.
FAQ 2: Troubleshooting Inconsistent Experimental Results

Question: I'm seeing variable yields and unexpected side products in my reactions using this aldehyde. Could this be related to its stability?

Answer:

Yes, inconsistent experimental outcomes are often linked to the degradation of the starting aldehyde. If you are experiencing issues such as lower-than-expected yields, the appearance of unknown impurities in your reaction mixture, or poor reproducibility, it is crucial to assess the purity of your aldehyde stock.

Troubleshooting Workflow for Inconsistent Results:

G A Inconsistent Experimental Results (Low Yield, Side Products) B Assess Purity of Aldehyde Stock (LC-MS, ¹H NMR) A->B C Is the Aldehyde Pure? B->C D Yes C->D >95% E No C->E <95% F Investigate Other Reaction Parameters (Reagents, Temperature, Atmosphere) D->F G Prepare Fresh Aldehyde Solution from Solid Stock E->G I Implement Optimal Storage Conditions (See FAQ 1) H Re-purify Solid Stock if Necessary G->H H->I J Repeat Experiment with Fresh Solution I->J

Caption: Troubleshooting workflow for inconsistent results.

Detailed Troubleshooting Steps:

  • Purity Assessment:

    • Technique: The most effective method to check for degradation is High-Performance Liquid Chromatography (HPLC) or LC-MS. You should see a single major peak corresponding to the aldehyde. The appearance of a more polar peak could indicate the presence of the carboxylic acid oxidation product.

    • ¹H NMR Spectroscopy: In the ¹H NMR spectrum, the aldehyde proton typically appears as a singlet around 10 ppm. A decrease in the integration of this peak relative to other aromatic protons can indicate degradation.

  • Addressing Impure Starting Material:

    • If your analysis confirms the presence of significant impurities, it is best to discard the old solution and prepare a fresh one from the solid material.

    • Ensure that the new solution is prepared using anhydrous solvent and is stored under an inert atmosphere, protected from light, and at a low temperature.

FAQ 3: Potential Degradation Pathways

Question: What are the likely chemical structures of the degradation products, and how can I identify them?

Answer:

Understanding the potential degradation products is key to diagnosing stability issues. The two most probable degradation pathways for this compound are oxidation of the aldehyde and hydrolysis of the trifluoromethyl group.

Potential Degradation Pathways:

G cluster_0 Degradation Pathways A 1-Phenyl-3-(trifluoromethyl)-1H- pyrazole-4-carbaldehyde B 1-Phenyl-3-(trifluoromethyl)-1H- pyrazole-4-carboxylic acid A->B Oxidation (O₂, light) C 1-Phenyl-4-formyl-1H-pyrazole- 3-carboxylic acid A->C Hydrolysis (H₂O, base)

Caption: Potential degradation pathways of the aldehyde.

Identification of Degradation Products:

Degradation ProductChemical StructureIdentification MethodKey Signature
Oxidation Product 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidLC-MSA peak with a mass increase of 16 amu (addition of an oxygen atom).
Hydrolysis Product 1-Phenyl-4-formyl-1H-pyrazole-3-carboxylic acidLC-MSA peak with a mass change corresponding to the replacement of CF₃ with COOH.

Note on Trifluoromethyl Group Hydrolysis: The hydrolysis of a trifluoromethyl group is generally not facile but can be promoted by basic conditions. If your reaction conditions are basic, or if your solution has been stored improperly with basic contaminants, this degradation pathway should be considered.

Experimental Protocols

Protocol 1: Preparation and Storage of a Standard Stock Solution

This protocol outlines the best practices for preparing a stable stock solution of this compound.

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (or other suitable aprotic solvent)

    • Inert gas (argon or nitrogen)

    • Amber glass vial with a PTFE-lined cap

  • Procedure:

    • Allow the solid aldehyde to equilibrate to room temperature in a desiccator to prevent moisture condensation.

    • Weigh the desired amount of the solid in a clean, dry amber vial.

    • Add the required volume of anhydrous DMSO to achieve the target concentration.

    • Briefly vortex or sonicate to ensure complete dissolution.

    • Purge the headspace of the vial with a gentle stream of inert gas for 15-30 seconds.

    • Immediately and tightly seal the vial with the PTFE-lined cap.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the vial at -20°C or -80°C, protected from light.

Protocol 2: Purity Assessment by HPLC

This is a general HPLC method for assessing the purity of your aldehyde solution. The exact conditions may need to be optimized for your specific instrument and column.

  • Instrumentation and Reagents:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector

    • C18 reverse-phase column

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)

  • Procedure:

    • Prepare the mobile phases. A common starting point is:

      • Mobile Phase A: Water with 0.1% TFA

      • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Set up a gradient elution method, for example:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 30% B

      • 20-25 min: 30% B (re-equilibration)

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Set the UV detector to monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Dilute a small aliquot of your stock solution in the initial mobile phase composition.

    • Inject the diluted sample and acquire the chromatogram.

    • Analyze the chromatogram for the presence of multiple peaks. The main peak corresponds to the intact aldehyde, while earlier eluting, more polar peaks may indicate degradation products like the carboxylic acid.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • Yadav, P., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(23), 12829-12834. Available at: [Link]

Troubleshooting emulsion formation during workup of pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

N-Heterocycle Process Chemistry Support Center Subject: Troubleshooting Emulsion Formation in Pyrazole Synthesis Workup Ticket ID: PYR-EMUL-001 Responder: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hidden" Surfactants in Your Flask

Welcome to the technical support center. If you are reading this, you are likely staring at a separatory funnel containing a milky, intractable layer that refuses to separate.

In pyrazole synthesis—particularly via the Knorr condensation or 1,3-dipolar cycloaddition—emulsions are not just bad luck; they are often a predictable consequence of the molecular physics involved. Pyrazoles are amphiphilic heterocycles. They possess a lipophilic aromatic ring and polar nitrogen centers that can act as both hydrogen bond donors (pyrrole-like NH) and acceptors (pyridine-like N).[1] When you combine this with unreacted hydrazine (a potent surfactant) and oligomeric byproducts, you have inadvertently created a formulation designed to stabilize oil-in-water emulsions.

This guide moves beyond generic advice to address the specific chemical environment of pyrazole synthesis.

Part 1: Diagnostic & The Physics of the Problem

Q: Why do my pyrazole reactions consistently form stable emulsions compared to other heterocycles?

A: The stability of your emulsion is likely driven by three converging factors unique to this chemistry:

  • The "Hydrazine Effect" (Surfactant Stabilization): Excess hydrazine (or substituted hydrazines like phenylhydrazine) is frequently used to drive the reaction to completion. Hydrazine derivatives are amphiphiles that lower surface tension at the aqueous-organic interface, stabilizing micro-droplets.

  • Amphoteric pH Sensitivity: Pyrazoles are amphoteric.[2] They have a pKa ~2.5 (protonated cation) and pKa ~14 (deprotonated anion). If your workup pH is near the isoelectric point or within the buffering region of the specific pyrazole derivative, you may have a mixture of charged and neutral species. This heterogeneity prevents clean phase partition.

  • Solvent Density Matching: Many researchers use Dichloromethane (DCM) for extraction. The density of DCM (1.33 g/mL) is often too close to the density of the brine/reaction mixture (1.1–1.2 g/mL), especially if heavy inorganic salts are present. This lack of density gradient creates a "suspension zone" rather than a sharp interface.

Visualizing the Problem:

EmulsionDiagnostic Start Diagnostic: Source of Emulsion Hydrazine Excess Hydrazine Used? Start->Hydrazine Solvent Extraction Solvent? Hydrazine->Solvent No Result_Hyd Cause: Surfactant Stabilization Action: Wash with dilute HCl (if product stable) or brine Hydrazine->Result_Hyd Yes Solids Visible Particulates? Solvent->Solids EtOAc/Ether Result_DCM Cause: Density Matching Action: Dilute with Hexanes or switch to EtOAc Solvent->Result_DCM DCM (High Density) Solids->Start No (Check pH) Result_Pick Cause: Pickering Emulsion Action: Celite Filtration Solids->Result_Pick Yes (Fine Precipitate)

Figure 1: Diagnostic logic tree for identifying the primary cause of emulsion stability in pyrazole workups.

Part 2: Immediate Intervention (The "Fix")

Q: I have a stuck emulsion in my funnel right now. How do I break it?

A: Do not shake it further. Follow this hierarchical intervention protocol.

Method A: The "Salting Out" & Density Shift (First Line of Defense)

This method increases the ionic strength of the aqueous layer (forcing organics out) and alters the density gradient.

  • Add Saturated Brine: Add a volume of saturated NaCl solution equal to 50% of your aqueous layer. Gently swirl (do not shake).

  • The "Solvent Spike":

    • If using DCM: Add a small amount of Hexanes or Heptane . This lowers the density of the organic layer, forcing it to float and creating a larger density difference with the aqueous phase.

    • If using EtOAc: Add more EtOAc to dilute the surfactant concentration.

Method B: The Celite Filtration (For Pickering Emulsions)

If fine solids (oligomers) are stabilizing the interface (a Pickering emulsion), chemical methods will fail. You must physically remove the stabilizer.

  • Prepare Filter: Pack a Büchner funnel with a 1-inch pad of Celite 545.

  • Filter: Pour the entire contents of the separatory funnel (both layers) through the Celite pad under weak vacuum.

  • Rinse: Rinse the pad with fresh extraction solvent.

  • Separate: Return the filtrate to a clean separatory funnel. The layers should separate instantly as the particulate stabilizers are trapped in the Celite.

Q: Does pH adjustment actually help break the emulsion?

A: Yes, but it must be calculated.

  • Protocol: Measure the pH of the aqueous layer.

  • Adjustment: Adjust the pH to be at least 2 units away from the pKa of your pyrazole nitrogen.

    • For basic pyrazoles: Adjust to pH > 10 (using NaOH) to ensure the molecule is neutral and lipophilic.

    • Note: Avoid pH ranges where your product might be zwitterionic.

Part 3: Prevention & Process Optimization

Q: How can I prevent this in future experiments?

A: The most effective "workup" is to avoid the extraction entirely. Pyrazoles often crystallize well.

Protocol: The "Precipitation" Workup (Alternative to Extraction)

This method exploits the low solubility of pyrazoles in cold water/alcohol mixtures, bypassing the biphasic system entirely.

StepActionRationale
1 Evaporation Remove the reaction solvent (often Ethanol) via rotary evaporation.[3] Crucial: Alcohol acts as a co-solvent that solubilizes your product in water, preventing precipitation.
2 Aqueous Quench Add ice-cold water to the oily residue.
3 Trituration Scratch the flask walls with a glass rod or sonicate. This provides nucleation sites.
4 Filtration If a solid forms, filter and wash with cold water (removes hydrazine) and hexanes (removes lipophilic impurities).

Q: How do I handle excess hydrazine before workup? A: Unreacted hydrazine is the enemy of phase separation.

  • Azeotropic Removal: If your product is thermally stable, add Toluene to the crude reaction mixture and rotovap. Hydrazine forms an azeotrope with toluene and can be stripped off before you ever add water.

Part 4: Experimental Workflow Visualization

The following diagram outlines the decision-making process for the optimized Knorr Pyrazole Synthesis workup.

PyrazoleWorkup Reaction Reaction Complete (EtOH/Reflux) StripSolvent Evaporate EtOH (Critical Step) Reaction->StripSolvent Residue Oily Residue StripSolvent->Residue Decision Is Product Solid? Residue->Decision Path_Solid Add Ice Water + Triturate Decision->Path_Solid Likely Path_Oil Add Solvent (EtOAc preferred) Decision->Path_Oil Unlikely Filter Vacuum Filtration (No Extraction) Path_Solid->Filter Wash Wash: 1. Water 2. Brine Path_Oil->Wash Emulsion Emulsion Forms? Wash->Emulsion Break Filter thru Celite Emulsion->Break Yes Dry Dry (Na2SO4) & Concentrate Emulsion->Dry No Break->Dry

Figure 2: Optimized workflow prioritizing solvent removal and precipitation over extraction to minimize emulsion risk.

References

  • University of Rochester, Department of Chemistry. "Tips & Tricks: Managing an Emulsion." Laboratory Techniques Guide. Accessed 2024.[4] [Link]

  • Organic Chemistry Portal. "Synthesis of Pyrazoles." Recent Literature and Protocols. [Link]

  • Royal Society of Chemistry. "Knorr Pyrazole Synthesis of Edaravone." Comprehensive Organic Chemistry Experiments. [Link]

  • Biotage. "Tackling Emulsions Just Got Easier." The Flash Purification Blog. [Link]

Sources

Validation & Comparative

Technical Validation Guide: Anti-Inflammatory Efficacy of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Therapeutic Rationale

The 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde scaffold represents a critical pharmacophore in the development of next-generation Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Unlike traditional NSAIDs (e.g., Diclofenac, Indomethacin) that often cause gastric toxicity due to non-selective COX inhibition, derivatives of this scaffold leverage the trifluoromethyl (-CF3) group to enhance lipophilicity and metabolic stability, while the pyrazole core offers structural rigidity essential for selective Cyclooxygenase-2 (COX-2) binding.[1]

This guide outlines a rigorous validation framework to quantify the anti-inflammatory potency of these derivatives, contrasting them against industry standards (Celecoxib and Diclofenac).[1]

Mechanistic Basis & Signaling Pathway

The primary mechanism of action for these derivatives is the competitive inhibition of the COX-2 enzyme. The electron-withdrawing nature of the 3-trifluoromethyl group increases the acidity of the pyrazole protons and enhances hydrophobic interactions within the COX-2 active site (specifically the secondary pocket formed by Val523), a feature absent in COX-1.

Figure 1: Mechanism of Action – COX-2 Selective Inhibition

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA Catalyzes COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 TxA2 Thromboxane A2 (Platelet Aggregation) COX1->TxA2 Homeostatic PGG2 PGG2 / PGH2 COX2->PGG2 Inflammatory Inhibitor 1-Phenyl-3-(CF3)-pyrazole Derivative Inhibitor->COX1 Weak Binding (Sparing Effect) Inhibitor->COX2 Selective Inhibition (IC50 < 0.05 µM) PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2

Caption: The trifluoromethyl-pyrazole derivative selectively blocks the COX-2 pathway, reducing Prostaglandin E2 synthesis while sparing COX-1 mediated gastric protection.[1][2]

Comparative Performance Analysis

The following data summarizes the performance of optimized 4-carbaldehyde derivatives (specifically Schiff base or chalcone modifications at the aldehyde position) against standard clinical agents.

Table 1: Comparative Anti-Inflammatory Profile (In Vitro & In Vivo)

ParameterPyrazole-CF3 Derivative (Optimized)Celecoxib (Std. COX-2 Inhibitor)Diclofenac (Std. NSAID)
COX-2 IC50 (µM) 0.02 - 0.05 0.050.8 - 1.2
COX-1 IC50 (µM) > 15.0> 10.00.9 - 1.5
Selectivity Index (SI) > 300 ~200~1.0 (Non-selective)
Paw Edema Inhibition 75 - 85%70 - 80%60 - 70%
Ulcer Index (0-10) 0.5 - 1.2 (Low Risk)0.8 - 1.5> 3.5 (High Risk)
Lipophilicity (LogP) 3.5 - 4.23.54.5

Note: Data represents aggregated mean values from optimized derivatives reported in recent literature [1, 5, 8].

Experimental Validation Protocols

To ensure scientific integrity, the validation workflow must move from in silico prediction to in vivo confirmation.

Figure 2: Validation Workflow

Validation_Workflow Step1 1. Synthesis (Vilsmeier-Haack) Step2 2. In Silico Docking (PDB: 4Z0L) Step1->Step2 Step3 3. In Vitro COX Assay (Enzyme Inhibition) Step2->Step3 Step4 4. In Vivo Acute Model (Carrageenan Edema) Step3->Step4 Step5 5. Safety Profiling (Ulcer Index) Step4->Step5

Caption: Sequential validation pipeline ensuring high-throughput screening leads to viable clinical candidates.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

Objective: Determine the Selectivity Index (SI) of the derivative.

  • Enzyme Preparation: Use recombinant human COX-1 and COX-2 enzymes.

  • Incubation: Incubate the enzyme with the test compound (concentration range 0.01 µM – 100 µM) in Tris-HCl buffer (pH 8.0) with hematin and phenol as cofactors for 10 minutes at 25°C.

  • Reaction Trigger: Initiate the reaction by adding Arachidonic Acid (100 µM).

  • Measurement: After 2 minutes, stop the reaction with HCl. Quantify the production of PGE2 using a standard ELISA kit.

  • Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism).

    • Validation Check: Celecoxib must show IC50 < 0.1 µM for COX-2 for the assay to be valid.

Protocol B: Carrageenan-Induced Rat Paw Edema (Acute Inflammation)

Objective: Evaluate systemic anti-inflammatory efficacy in vivo.

  • Animals: Wistar albino rats (150–200g), fasted for 12 hours. Groups: Control (CMC), Standard (Diclofenac 10 mg/kg), Test Compounds (10, 20 mg/kg).[1]

  • Administration: Administer drugs orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda) solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a Digital Plethysmometer at t = 0, 1, 3, and 5 hours post-injection.

  • Data Analysis:

    
    
    Where 
    
    
    
    is the mean edema volume of the control and
    
    
    is the test group.[1][3]

Structure-Activity Relationship (SAR) Analysis

The superior performance of this compound derivatives stems from three specific structural features:

  • 3-Trifluoromethyl (-CF3):

    • Effect: Strong electron-withdrawing group.

    • Benefit: Increases lipophilicity (LogP) for better membrane permeability and enhances metabolic stability against oxidative degradation [6].[1] It fills the hydrophobic pocket in COX-2 more efficiently than a methyl group.

  • 4-Carbaldehyde (-CHO) & Derivatives:

    • Effect: The aldehyde is a reactive electrophile.

    • Benefit: While the aldehyde itself has moderate activity, converting it to Schiff bases or chalcones (via Claisen-Schmidt condensation) significantly extends the conjugation system, improving binding affinity to the enzyme active site [2, 5].[1]

  • 1-Phenyl Ring:

    • Effect: Provides the necessary steric bulk.

    • Benefit: Orients the molecule within the cyclooxygenase channel.[1] Substitutions on this ring (e.g., 4-F, 4-OMe) can further fine-tune potency [3].[2]

References

  • Synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives. National Institutes of Health (PubMed).Link

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.Link

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (MDPI).Link

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal.[1]Link

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Future Medicinal Chemistry.Link

  • This compound. BenchChem Chemical Database.Link

  • Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative. European Journal of Pharmaceutical Sciences.Link

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. MDPI Pharmaceuticals.[1]Link

Sources

A Technical Guide to the Structure-Activity Relationship of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-3-(trifluoromethyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of this scaffold lies in its synthetic tractability and the significant influence of substituent modifications on its pharmacological profile. This guide provides an in-depth comparison of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde analogs, focusing on their structure-activity relationships (SAR) as anticancer agents, supported by experimental data from relevant studies.

The Core Scaffold: A Foundation for Diverse Biological Activity

The this compound core possesses several key features that contribute to its utility as a pharmacophore. The phenyl group at the N1 position offers a site for modifications that can influence potency and selectivity. The trifluoromethyl group at C3, with its strong electron-withdrawing nature, can enhance metabolic stability and binding affinity.[1] The carbaldehyde at C4 serves as a versatile synthetic handle for the introduction of various functional groups, allowing for extensive exploration of the chemical space.[3][4]

Structure-Activity Relationship (SAR) Analysis: Anticancer Activity

The anticancer activity of this class of compounds has been a major focus of research. The following sections dissect the SAR of this scaffold, drawing on data from studies on related pyrazole analogs as inhibitors of various cancer cell lines and kinases.

Modifications at the 1-Phenyl Ring

Substitutions on the 1-phenyl ring have a profound impact on the anticancer potency of these analogs. While direct SAR studies on the this compound scaffold with systematic phenyl ring modifications are limited, data from closely related pyrazole-based anticancer agents provide valuable insights. For instance, in a series of pyrazole derivatives targeting VEGFR-2, substitutions on the N1-phenyl ring were critical for activity.

Table 1: Influence of 1-Phenyl Ring Substituents on Anticancer Activity of Pyrazole Analogs

Compound IDN1-Phenyl SubstituentBiological TargetIC50 (µM)Reference
A 4-HPC-3 (prostate cancer)1.22[5]
B 4-ClPC-3 (prostate cancer)1.24[5]
C 3-NO2786-0 (renal cancer)9.9[6]
D 4-OCH3786-0 (renal cancer)>50[6]

Note: The compounds in this table are structurally related to the core topic but may have different substitutions at other positions. The data is presented to illustrate the general impact of N1-phenyl substitutions.

From the available data, it can be inferred that both electron-withdrawing (e.g., -Cl, -NO2) and unsubstituted phenyl rings at the N1 position can lead to potent anticancer activity.[5][6] The introduction of a bulky, electron-donating group like methoxy appears to be detrimental to activity in some cases.[6] This suggests that the steric and electronic properties of the N1-phenyl substituent are key determinants of biological activity, likely by influencing the compound's orientation and interactions within the target's binding site.

SAR_N1_Phenyl Core 1-Phenyl-3-(CF3)-Pyrazole-4-CHO Unsubstituted Unsubstituted Core->Unsubstituted Good Activity EWG EWG Core->EWG Good Activity EDG EDG Core->EDG Reduced Activity High High Unsubstituted->High EWG->High Low Low EDG->Low

Modifications at the 4-Carbaldehyde Position

The carbaldehyde group at the C4 position is a key site for derivatization to explore SAR. Condensation of the aldehyde with various reagents can lead to a diverse range of analogs with altered biological profiles. For example, the synthesis of pyrazole-fused curcumin analogues from pyrazole-4-carbaldehyde derivatives has been shown to produce compounds with potent cytotoxicity against various cancer cell lines.[1][7]

Table 2: Anticancer Activity of C4-Modified Pyrazole Analogs

Compound IDC4-ModificationCell LineIC50 (µM)Reference
E -(CH=CH)2-CO-PhMDA-MB-231 (breast cancer)2.43 - 7.84[7]
F -(CH=CH)2-CO-PhHepG2 (liver cancer)4.98 - 14.65[7]
G Methylene-thiazolidine-2,4-dioneVarious cancer cell linesModerate to good activity[8]

These findings highlight that extending the conjugation from the C4 position can be a fruitful strategy for enhancing anticancer activity. The introduction of rigid heterocyclic systems, such as thiazolidinediones, can also lead to potent compounds.[8]

SAR_C4_Modification Core 1-Phenyl-3-(CF3)-Pyrazole-4-CHO Condensation Condensation Core->Condensation Heterocycle Heterocycle Core->Heterocycle Potent Potent Condensation->Potent Heterocycle->Potent

Experimental Protocols

General Synthesis of 1-Aryl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehydes

The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of these pyrazole aldehydes.[3][4]

Step-by-step methodology:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl3) is added dropwise to an ice-cold solution of N,N-dimethylformamide (DMF).

  • Reaction with Hydrazone: The appropriate aryl hydrazone (derived from a trifluoromethyl-containing ketone and a substituted phenylhydrazine) is added to the Vilsmeier reagent.

  • Cyclization and Formylation: The reaction mixture is heated to facilitate the cyclization and formylation, typically at 80-90°C for several hours.

  • Work-up and Purification: The reaction is quenched with ice water, and the product is extracted and purified by column chromatography.

Synthesis_Workflow A Aryl Hydrazone C Reaction Mixture A->C B Vilsmeier Reagent (POCl3/DMF) B->C D Heating (80-90°C) C->D E Crude Product D->E F Purification E->F G 1-Aryl-3-(CF3)-pyrazole-4-carbaldehyde F->G

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][9][10]

Step-by-step methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized pyrazole analogs and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The structure-activity relationship studies, although often conducted on closely related analogs, provide a clear rationale for medicinal chemists to guide the design and synthesis of more potent and selective compounds. Key takeaways include the significant influence of substituents on the N1-phenyl ring and the potential for enhancing activity through derivatization of the C4-carbaldehyde. Future work should focus on systematic SAR studies of this specific scaffold against a panel of cancer cell lines and relevant kinases to further elucidate the molecular determinants of its biological activity.

References

  • El-Sayed, M. A. A., et al. (Year). Synthesis and anti-inflammatory activity of novel pyrazole derivatives. Journal Name, Volume(Issue), Pages. [Link to a relevant, but potentially generalized, pyrazole synthesis/activity paper]
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega. [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). RSC Publishing. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023). Prostaglandins & Other Lipid Mediators. [Link]

  • IC50 values of some of the representative compounds. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (2022). ACS Omega. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). National Institutes of Health (NIH). [Link]

  • (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). PubMed Central. [Link]

  • Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. (n.d.). RSC Publishing. [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (n.d.). PubMed Central. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega. [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (n.d.). RSC Publishing. [Link]

  • Design, Synthesis, and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. (n.d.). PubMed. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). National Institutes of Health (NIH). [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. [Link]

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. (n.d.). ORCA - Cardiff University. [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (n.d.). Taylor & Francis. [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (n.d.). MDPI. [Link]

  • Synthesis and Biological Evaluation of 5-benzyl-3-pyridyl-1H-1,2,4-triazole Derivatives as Xanthine Oxidase Inhibitors. (n.d.). PubMed. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (n.d.). PubMed Central. [Link]

Sources

Benchmarking Novel Pyrazole Derivatives: A Comparative Guide Against Existing Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous framework for benchmarking newly synthesized pyrazole derivatives against standard-of-care (SoC) drugs, specifically Celecoxib (anti-inflammatory/COX-2 inhibitor) and Crizotinib (anticancer/ALK inhibitor). The pyrazole scaffold is a cornerstone of medicinal chemistry due to its ability to engage in multiple non-covalent interactions (hydrogen bonding,


-stacking) within active sites.

This document provides a self-validating experimental workflow, from in silico molecular docking to in vitro enzymatic assays, ensuring that reported potency and selectivity metrics are reproducible and statistically significant.

Molecular Rationale & SAR Insights

The pyrazole ring (1,2-diazole) serves as a bioisostere for phenyl or heteroaromatic rings, offering unique pharmacokinetic advantages.

  • H-Bonding Capacity: The unsubstituted nitrogen (

    
    ) acts as a hydrogen bond donor, while the pyridine-like nitrogen (
    
    
    
    ) acts as an acceptor.
  • Selectivity Determinants: In COX-2 inhibitors, the presence of a bulky group (e.g., sulfonamide or sulfonyl) on the pyrazole ring is critical for fitting into the hydrophobic side pocket of COX-2, a feature absent in COX-1.

  • Causality in Design: Recent Structure-Activity Relationship (SAR) studies indicate that fluorination of the aryl rings attached to the pyrazole core significantly enhances metabolic stability and potency (IC

    
     values < 0.05 
    
    
    
    M) by modulating lipophilicity and preventing oxidative metabolism.

Benchmarking Framework

To objectively assess a new derivative (designated here as NFP-12 - Novel Fluorinated Pyrazole-12), it must be screened alongside a validated control.

Comparative Metrics Table

The following table summarizes the key performance indicators (KPIs) required for a valid benchmark.

MetricAssay TypeStandard (Celecoxib)Target for New Derivative
Potency (IC

)
COX-2 Enzymatic Assay0.055

M

0.050

M
Selectivity (SI) COX-1 vs COX-2 Ratio~180 - 200> 200
Cytotoxicity (CC

)
MTT Assay (Normal Fibroblasts)> 50

M
> 100

M
Binding Energy Molecular Docking (

G)
-9.5 kcal/mol

-10.0 kcal/mol

Experimental Protocols

These protocols are designed to be self-validating. Every run must include a Vehicle Control (100% Activity) , a Background Control (No Enzyme) , and a Positive Control (Celecoxib) .

Protocol A: In Silico Molecular Docking Validation

Before wet-lab synthesis, binding affinity must be predicted to justify resource allocation.

  • Protein Preparation: Retrieve COX-2 crystal structure (PDB ID: 3LN1) from the Protein Data Bank. Remove water molecules and co-crystallized ligands.

  • Ligand Preparation: Energy minimize the pyrazole derivative using MM2 force field.

  • Grid Generation: Center the grid box on the active site residues Arg513 and His90 . Interaction with Arg513 is the "gatekeeper" for COX-2 selectivity.

  • Docking: Use Autodock Vina. Run 50 genetic algorithm runs.

  • Validation: Re-dock the native ligand (Celecoxib). The Root Mean Square Deviation (RMSD) between the docked pose and crystal pose must be < 2.0 Å for the protocol to be valid.

Protocol B: COX-2 Fluorometric Inhibitor Screening Assay

This assay quantifies the reduction in Prostaglandin G2 (PGG2) formation.[1]

Reagents:

  • Recombinant Human COX-2 Enzyme.[1][2][3][4]

  • Arachidonic Acid (Substrate).[1][2][3][4]

  • Fluorometric Probe (e.g., ADHP or Amplex Red).

  • Cofactors (Heme).

Step-by-Step Workflow:

  • Enzyme Activation: Dilute COX-2 enzyme in Assay Buffer (100 mM Tris-HCl, pH 8.0). Add Heme cofactor and incubate on ice for 5 minutes. Causality: Heme is required to reconstitute the holoenzyme activity.

  • Inhibitor Incubation:

    • Add 10

      
      L of NFP-12  (dissolved in DMSO) to test wells.
      
    • Add 10

      
      L of Celecoxib  (10 
      
      
      
      M stock) to Positive Control wells.
    • Add 10

      
      L of DMSO to Vehicle Control wells.
      
    • Critical Step: Incubate for 10 minutes at 37°C . This pre-incubation allows slow-binding inhibitors to access the hydrophobic pocket.

  • Reaction Initiation: Add 10

    
    L of Arachidonic Acid / Fluorometric Probe mixture to all wells.
    
  • Kinetic Measurement: Immediately read fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10 minutes.

  • Data Analysis: Calculate the slope of the linear portion of the curve (RFU/min).

    
    
    

Visualizations

Diagram 1: COX-2 Signaling Pathway & Inhibition

This diagram illustrates the mechanistic intervention point of pyrazole derivatives within the arachidonic acid cascade.

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 (Unstable Intermediate) COX1->PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (Pain/Inflammation) PGH2->Prostaglandins Homeostasis Cytoprotection (Gastric Mucosa) PGH2->Homeostasis Celecoxib Celecoxib / Pyrazoles (Selective Inhibition) Celecoxib->COX2 Blocks Hydrophobic Channel

Caption: Mechanism of Action: Selective blockage of COX-2 by pyrazole derivatives prevents PGG2 formation.

Diagram 2: Benchmarking Workflow

The logical flow for validating a new chemical entity (NCE).

Benchmarking_Workflow Start New Pyrazole Derivative InSilico In Silico Docking (Target: Arg513) Start->InSilico EnzymeAssay Enzymatic Assay (COX-1 vs COX-2) InSilico->EnzymeAssay If Binding < -9.0 kcal CellAssay Cell Viability (MTT / MCF-7) EnzymeAssay->CellAssay If IC50 < 0.1 µM Analysis Data Normalization (Calculate SI) CellAssay->Analysis Decision Go / No-Go Analysis->Decision

Caption: Step-wise validation pipeline ensuring only high-potential candidates proceed to in vivo testing.

Data Comparison: Novel Fluorinated Pyrazole vs. Celecoxib

The following data represents a synthesis of recent findings in pyrazole development [1, 2]. Note the superior selectivity index (SI) of the fluorinated derivative, attributed to the enhanced halogen bonding within the active site.

Compound IDCOX-2 IC

(

M)
COX-1 IC

(

M)
Selectivity Index (SI)Ulcer Index (Rat Model)
Celecoxib (Standard) 0.055

0.002
9.86179.41.75
NFP-12 (Derivative) 0.049

0.001
> 12.4253.1 1.25
Compound 15 0.98> 5051.0N/A

Interpretation:

  • NFP-12 demonstrates a 10% improvement in potency but a 41% improvement in selectivity .

  • The reduced Ulcer Index (1.25 vs 1.75) correlates with the higher SI, validating the hypothesis that minimizing COX-1 inhibition reduces gastric toxicity.

References

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B. (2022). [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Journal of Inflammation Research. (2022). [Link]

  • Pyrazoles as anticancer agents: Recent advances. Scientific Review. (2023). [Link]

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules. (2021). [Link]

Sources

A Researcher's Guide to Pyrazole Synthesis: A Head-to-Head Comparison of Key Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic selection of a synthetic route to this privileged scaffold is a critical decision that profoundly impacts yield, purity, cost, scalability, and the ultimate success of a research and development program. This guide provides an in-depth, objective comparison of the most prevalent and impactful methods for pyrazole synthesis, offering a head-to-head analysis of their performance, supported by experimental data and detailed protocols.

At a Glance: The Four Pillars of Pyrazole Synthesis

The construction of the pyrazole ring is dominated by four robust and versatile strategies. The classical Knorr pyrazole synthesis , relying on the condensation of 1,3-dicarbonyl compounds with hydrazines, remains a widely employed and reliable method. A related and equally significant approach is the synthesis from α,β-unsaturated carbonyl compounds . More contemporary strategies, such as 1,3-dipolar cycloadditions and multicomponent reactions (MCRs) , offer powerful alternatives with distinct advantages in terms of efficiency, regioselectivity, and molecular diversity. This guide will dissect and compare these four key methodologies to empower chemists with the knowledge to make informed strategic decisions.

Performance Comparison of Synthesis Routes

The optimal synthesis route is invariably a balance of competing factors: yield, reaction time, availability of starting materials, and, critically, control over regioselectivity. The following tables provide a summary of quantitative and qualitative data compiled from various sources to facilitate a direct comparison of these key synthetic strategies.

MethodKey ReactantsGeneral Reaction ConditionsYield RangeKey AdvantagesKey Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl Compound, HydrazineAcid or base catalysis, often at elevated temperatures or room temperature.[1]70-98%[2][3]Readily available starting materials, straightforward procedure, and generally high yields.[4]Lack of regioselectivity with unsymmetrical dicarbonyls, potentially harsh reaction conditions.[5][6]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineOften a two-step process: pyrazoline formation followed by oxidation.[7]66-88%[7]Wide availability of α,β-unsaturated carbonyls (e.g., chalcones), good for 3,5-disubstituted pyrazoles.[4]Requires an additional oxidation step, which can add complexity and reduce overall yield.[7]
1,3-Dipolar Cycloaddition Nitrile Imine (from Hydrazonoyl Halide), Alkyne/AlkeneBase-mediated, often at room temperature.70-88%[7]High regioselectivity, mild reaction conditions, suitable for complex and polysubstituted pyrazoles.[8]Requires the synthesis of specialized precursors like hydrazonoyl halides.
Multicomponent Reactions (MCRs) Aldehyde, Hydrazine, Active Methylene Compound, etc.Often one-pot, can be catalyzed by acids, bases, or metals.[9]85-97%[10]High atom economy, operational simplicity, rapid generation of diverse pyrazole libraries.[9]Optimization can be complex, and purification of the final product can be challenging.

In-Depth Analysis of Synthesis Routes

The Knorr Pyrazole Synthesis: The Enduring Classic

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11] It is a testament to its reliability and broad applicability that it remains a staple in the synthetic chemist's toolbox.

Causality in Experimental Choices: The reaction is typically acid-catalyzed, which serves to activate the carbonyl groups of the 1,3-dicarbonyl compound towards nucleophilic attack by the hydrazine.[11] The choice of solvent and temperature can influence the reaction rate and, in some cases, the regioselectivity. For instance, the use of polar protic solvents like ethanol is common, and heating is often employed to drive the reaction to completion.

Regioselectivity Challenges: A significant drawback of the Knorr synthesis arises when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. This can lead to the formation of a mixture of two regioisomeric pyrazoles, which can be difficult to separate.[5] The regiochemical outcome is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic properties of the substituents on both the dicarbonyl and the hydrazine.[1] Recent studies have shown that the use of fluorinated alcohols as solvents can improve regioselectivity in some cases.[12]

Experimental Protocol: Synthesis of Edaravone

This protocol describes the synthesis of Edaravone, a neuroprotective drug, via the Knorr pyrazole synthesis.

  • Reaction Setup: In a round-bottom flask, combine phenylhydrazine (0.114 mol) and ethyl acetoacetate (0.08778 mol).[2]

  • Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The use of a catalytic amount of acid, such as acetic acid, can accelerate the condensation.

  • Work-up and Purification: After the reaction is complete, the product often precipitates from the reaction mixture and can be collected by filtration. Recrystallization from a suitable solvent, such as ethanol, is commonly used for purification.[2] This particular synthesis of Edaravone has been reported to yield up to 98.55%.[2]

Logical Flow of the Knorr Synthesis

Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation 1_3_Dicarbonyl->Condensation Acid/Base Catalyst Hydrazine Hydrazine Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole

Caption: General workflow of the Knorr pyrazole synthesis.

Synthesis from α,β-Unsaturated Carbonyls: A Two-Step Approach

This method involves the reaction of an α,β-unsaturated aldehyde or ketone with a hydrazine, which initially forms a pyrazoline intermediate. Subsequent oxidation of the pyrazoline yields the aromatic pyrazole.

Causality in Experimental Choices: The initial step is a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to form the pyrazoline. The choice of oxidizing agent for the second step is crucial and can range from mild reagents like air or iodine to stronger oxidants. The overall efficiency of the process is dependent on both the pyrazoline formation and the subsequent aromatization step.

Experimental Protocol: Synthesis of a 3,5-Diaryl-1H-pyrazole

This protocol outlines a general procedure for the synthesis of a 3,5-diaryl-1H-pyrazole from a chalcone derivative.

  • Pyrazoline Formation: A mixture of a β-arylchalcone and hydrazine monohydrate is reacted, often with the addition of hydrogen peroxide to form an epoxide intermediate which then reacts with hydrazine.[3]

  • Dehydration/Oxidation: The resulting pyrazoline intermediate is then dehydrated to yield the final 3,5-diaryl-1H-pyrazole.[3] This step can sometimes occur spontaneously or may require the addition of an oxidizing agent.

  • Work-up and Purification: The product is typically isolated by filtration and purified by recrystallization or column chromatography.

Logical Flow of Synthesis from α,β-Unsaturated Carbonyls

Unsaturated_Carbonyl_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Pyrazoline_Formation Pyrazoline Formation Unsaturated_Carbonyl->Pyrazoline_Formation Hydrazine Hydrazine Hydrazine->Pyrazoline_Formation Oxidation Oxidation/ Aromatization Pyrazoline_Formation->Oxidation Pyrazole Pyrazole Oxidation->Pyrazole

Caption: Two-step synthesis of pyrazoles from α,β-unsaturated carbonyls.

1,3-Dipolar Cycloadditions: Precision and Control

This modern approach offers a highly regioselective route to pyrazoles through the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, typically an alkyne or an alkene.

Causality in Experimental Choices: Nitrile imines are commonly generated in situ from hydrazonoyl halides in the presence of a base. The choice of the dipolarophile is critical for the substitution pattern of the final pyrazole. This method provides excellent control over the regiochemistry of the product, a significant advantage over the classical Knorr synthesis.[8] The reactions are often carried out under mild conditions, which is beneficial for sensitive substrates.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole via the 1,3-dipolar cycloaddition of a nitrile imine with an alkene.

  • Nitrile Imine Generation: A solution of an α-chloro hydrazone in a suitable solvent, such as dichloromethane, is treated with a base, like triethylamine, to generate the diphenylnitrilimine in situ.[7]

  • Cycloaddition: An alkene is then added to the reaction mixture, and the cycloaddition is allowed to proceed, typically at room temperature.[7]

  • Work-up and Purification: The reaction mixture is washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the desired 1,3,5-trisubstituted pyrazole. A reported yield for this type of reaction is 88%.[7]

Logical Flow of 1,3-Dipolar Cycloaddition

Dipolar_Cycloaddition cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Nitrile_Imine_Precursor Hydrazonoyl Halide Nitrile_Imine_Formation In situ Nitrile Imine Generation Nitrile_Imine_Precursor->Nitrile_Imine_Formation Base Dipolarophile Alkyne/Alkene Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Nitrile_Imine_Formation->Cycloaddition Pyrazole Pyrazole Cycloaddition->Pyrazole

Caption: Regioselective pyrazole synthesis via 1,3-dipolar cycloaddition.

Multicomponent Reactions (MCRs): The Efficiency Experts

MCRs are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.

Causality in Experimental Choices: The design of an MCR for pyrazole synthesis involves the careful selection of starting materials that can react in a cascade of transformations to form the pyrazole ring. For example, a reaction between an aldehyde, hydrazine, and an active methylene compound can lead to a highly substituted pyrazole in a single step. The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and selectivity. Green chemistry principles are often incorporated into MCRs through the use of environmentally benign solvents, catalysts, and energy sources like microwave irradiation.[6]

Experimental Protocol: One-Pot Synthesis of a Dihydropyrano[2,3-c]pyrazole

This protocol illustrates a four-component synthesis of a dihydropyrano[2,3-c]pyrazole derivative.

  • Reaction Setup: A mixture of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate is prepared.

  • Catalyst and Solvent: A catalyst, such as copper ferrite (CuFe₂O₄), is added, and the reaction is often carried out in an environmentally friendly solvent like water.[10]

  • Reaction Conditions: The reaction mixture is heated, for instance, to 60 °C for a few hours.[10]

  • Work-up and Purification: The solid product is typically collected by filtration, washed, and can be used without further purification or recrystallized if necessary. Yields for this type of reaction are reported to be in the range of 85-97%.[10]

Logical Flow of a Multicomponent Reaction for Pyrazole Synthesis

MCR_Synthesis cluster_reactants Reactants cluster_process Reaction Pathway cluster_product Product Aldehyde Aldehyde One_Pot_Cascade One-Pot Cascade Reaction Aldehyde->One_Pot_Cascade Hydrazine Hydrazine Hydrazine->One_Pot_Cascade Active_Methylene Active Methylene Compound Active_Methylene->One_Pot_Cascade Pyrazole Highly Substituted Pyrazole One_Pot_Cascade->Pyrazole

Caption: Efficient one-pot synthesis of pyrazoles via multicomponent reactions.

Conclusion: Selecting the Optimal Path Forward

The synthesis of pyrazoles is a mature field of organic chemistry, yet the choice of the most appropriate synthetic route is a nuanced decision that depends heavily on the specific target molecule, available resources, and desired scale of production.

  • The Knorr synthesis is a reliable and high-yielding classical method, particularly advantageous for symmetrical 1,3-dicarbonyls.[4]

  • Synthesis from α,β-unsaturated carbonyls is an excellent choice for preparing 3,5-diarylpyrazoles and related structures, leveraging the vast diversity of readily available chalcone precursors.[4]

  • 1,3-Dipolar cycloadditions represent a more modern and highly regioselective approach, ideal for the construction of complex, polysubstituted pyrazoles that are challenging to access via classical condensation methods.[8]

  • Multicomponent reactions offer the highest degree of efficiency and are exceptionally well-suited for combinatorial chemistry and the rapid generation of diverse pyrazole libraries from simple starting materials.[9]

By carefully considering the quantitative data, understanding the underlying reaction mechanisms, and utilizing the detailed protocols provided in this guide, researchers can make an informed and strategic decision to select the most suitable and efficient pathway for their pyrazole synthesis endeavors.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • BenchChem. (2025). A Head-to-Head Comparison of Pyrazole Synthesis Routes for the Modern Researcher. BenchChem.
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Modern Approaches to the Synthesis of Pyrazoles (A Review). Chemistry – A European Journal, 17(40), 11104-11118.
  • El-Sayed, M. A. A., & El-Gaby, M. S. A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4237. [Link]

  • Slideshare. (n.d.). Knorr pyrazole synthesis. [Link]

  • Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1-54. [Link]

  • Ferreira, V. F., de Souza, M. C. B. V., Cunha, A. C., Pereira, L. O. R., & Ferreira, M. L. G. (2017). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 22(12), 2133. [Link]

  • BenchChem. (2025). A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones. BenchChem.
  • Zhang, C., & Seidel, D. (2020). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 25(23), 5649. [Link]

  • Portella, C., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(18), 7136–7142. [Link]

  • Pratiwi, S., et al. (2021). Synthesis of pyrazolone derivatives compound using nanomagnetic Fe3O4 catalyst from waste cooking oil and iron rust and antioxidant activity test. Journal of Physics: Conference Series, 1943, 012111. [Link]

  • Kendre, B. D., et al. (2019). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 24(22), 4036. [Link]

  • Dawson, P. E., et al. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 55(44), 13745-13749. [Link]

  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
  • Girish, Y. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. [Link]

  • Pradhan, P., et al. (2021). Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. Catalysts, 11(7), 834. [Link]

  • Wan, J.-P., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22, 1-20. [Link]

  • Martins, M. A. P., & Frizzo, C. P. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5857. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Pyrazole-Based Compounds for Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals vested in the discovery of novel anticancer agents, the pyrazole scaffold represents a cornerstone of medicinal chemistry.[1] Its inherent structural versatility has led to the development of a multitude of derivatives exhibiting potent cytotoxic effects against a wide array of cancer cell lines.[2] This guide offers an in-depth, objective comparison of the cytotoxic profiles of various pyrazole-based compounds, supported by experimental data from recent studies. We will delve into the structure-activity relationships that govern their efficacy, explore the underlying mechanisms of action, and provide detailed protocols for key cytotoxicity assays to empower your own research endeavors.

Unveiling the Cytotoxic Potential: A Comparative Analysis

The cytotoxic efficacy of pyrazole derivatives is profoundly influenced by their chemical substitutions. This structure-activity relationship (SAR) is a critical consideration in the rational design of novel anticancer therapeutics.[2] The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative pyrazole-based compounds against various cancer cell lines, offering a clear comparison of their potency.

Table 1: Cytotoxicity (IC50) of Novel Pyrazole Derivatives Against Various Human Cancer Cell Lines
Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
PTA-1 MDA-MB-231Triple-Negative Breast CancerLow micromolar range[3]
16 other human cancer cell linesVariousLow micromolar range[3]
Compound 4 CCRF-CEMLeukemia16.34[4]
HOP-92Non-Small Cell Lung Cancer3.45[4]
Hep-G2Liver Cancer7.79[4]
Ferrocene-pyrazole hybrid 47c HCT-116Colon Carcinoma3.12[5]
PC-3Prostate Cancer124.40[5]
HL60Promyelocytic Leukemia6.81[5]
SNB19Glioblastoma60.44[5]
Pyrazole-chalcone hybrid MS4 OSCC cell linesOral Squamous Cell CarcinomaHigh tumor selectivity[6]
Pyrazole-chalcone hybrid MS7 OSCC cell linesOral Squamous Cell CarcinomaHigh tumor selectivity[6]
Pyrazole-chalcone hybrid MS8 OSCC cell linesOral Squamous Cell CarcinomaHigh tumor selectivity[6]
3,5-diphenyl-1H-pyrazole (L2) CFPAC-1Pancreatic Cancer61.7 ± 4.9[7]
3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) MCF-7Breast Cancer81.48 ± 0.89[7]

Note: "Low micromolar range" indicates potent activity as specified in the source, though an exact value was not provided in the abstract. OSCC stands for Oral Squamous Cell Carcinoma.

A key takeaway from these data is the broad spectrum of activity exhibited by pyrazole derivatives. For instance, PTA-1 demonstrates cytotoxicity across 17 different human cancer cell lines.[3] Moreover, a significant advantage of some pyrazole compounds is their selective cytotoxicity towards cancer cells while showing less effect on non-cancerous cells, indicating a favorable therapeutic window.[3][8]

The "How": Mechanisms of Pyrazole-Induced Cytotoxicity

Understanding the mechanism of action is paramount in drug development. For many pyrazole-based compounds, the primary modes of inducing cell death are through the initiation of apoptosis and the disruption of the cell cycle.[3][4]

Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial pathway for eliminating cancerous cells. Several pyrazole derivatives have been shown to trigger this process.[3] Key indicators of apoptosis induction by these compounds include:

  • Phosphatidylserine Externalization: A hallmark of early apoptosis where a lipid is flipped to the outer leaflet of the plasma membrane.

  • Caspase-3/7 Activation: Executioner caspases that dismantle the cell.[3]

  • DNA Fragmentation: The cleavage of DNA into smaller fragments.[3]

The following diagram illustrates the general pathway of apoptosis induction, a common mechanism for cytotoxic pyrazole compounds.

G cluster_stimulus External/Internal Stimuli cluster_pathway Apoptotic Pathway cluster_outcome Cellular Outcome Pyrazole Compound Pyrazole Compound Mitochondrial Pathway Mitochondrial Pathway Pyrazole Compound->Mitochondrial Pathway Induces Caspase Cascade Caspase Cascade Mitochondrial Pathway->Caspase Cascade Executioner Caspases (3/7) Executioner Caspases (3/7) Caspase Cascade->Executioner Caspases (3/7) Apoptosis Apoptosis Executioner Caspases (3/7)->Apoptosis DNA Fragmentation DNA Fragmentation Apoptosis->DNA Fragmentation Cell Death Cell Death DNA Fragmentation->Cell Death

Caption: Generalized apoptotic pathway induced by cytotoxic pyrazole compounds.

Cell Cycle Arrest

In addition to apoptosis, many pyrazole derivatives exert their cytotoxic effects by halting the cell cycle, thereby preventing cancer cell proliferation.[3] For example, the novel pyrazole PTA-1 has been shown to arrest triple-negative breast cancer cells in the S and G2/M phases of the cell cycle.[3] Similarly, another pyrazole compound was found to induce cell cycle arrest at the G2/M phase in non-small cell lung cancer cells.[4] This disruption of the normal cell division process ultimately leads to cell death.

The diagram below outlines the typical workflow for analyzing cell cycle arrest.

G cluster_treatment Cell Treatment cluster_analysis Analysis cluster_result Result Interpretation Cancer Cells Cancer Cells Pyrazole Compound Treatment Pyrazole Compound Treatment Cancer Cells->Pyrazole Compound Treatment Cell Harvesting & Fixation Cell Harvesting & Fixation Pyrazole Compound Treatment->Cell Harvesting & Fixation Propidium Iodide Staining Propidium Iodide Staining Cell Harvesting & Fixation->Propidium Iodide Staining Flow Cytometry Flow Cytometry Propidium Iodide Staining->Flow Cytometry DNA Content Analysis DNA Content Analysis Flow Cytometry->DNA Content Analysis Cell Cycle Phase Distribution (G1, S, G2/M) Cell Cycle Phase Distribution (G1, S, G2/M) DNA Content Analysis->Cell Cycle Phase Distribution (G1, S, G2/M)

Caption: Experimental workflow for cell cycle analysis.

In the Lab: Protocols for Assessing Cytotoxicity

Reliable and reproducible data are the bedrock of scientific discovery. In vitro cytotoxicity assays are fundamental tools for the initial screening and characterization of potential anticancer drugs.[9][10][11] The following is a detailed protocol for the widely used MTT assay, a colorimetric method for assessing cell viability.[12]

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom plates

  • Pyrazole-based compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compounds in complete medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The diverse array of pyrazole-based compounds presents a rich landscape for the development of novel anticancer therapeutics. The comparative data clearly indicate that specific structural modifications can lead to highly potent and selective cytotoxic agents. The primary mechanisms of action, apoptosis induction and cell cycle arrest, are well-established pathways for cancer cell elimination.

Future research should continue to explore the vast chemical space of pyrazole derivatives to identify compounds with improved efficacy and safety profiles. A deeper understanding of their interactions with specific molecular targets will be crucial for the development of next-generation targeted therapies. The robust and validated cytotoxicity assays detailed in this guide provide the necessary tools for researchers to confidently advance their drug discovery programs.

References

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC - NIH. (2024, July 20). National Center for Biotechnology Information. [Link]

  • Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2015). ResearchGate. [Link]

  • Cytotoxicity study of pyrazole derivatives. (2007). ResearchGate. [Link]

  • Structure-activity studies with cytotoxic anthrapyrazoles. (1996). ResearchGate. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO. [Link]

  • Review: Anticancer Activity Of Pyrazole. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (2022). National Center for Biotechnology Information. [Link]

  • A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (2024). Research Square. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (n.d.). Kosheeka. [Link]

  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. (2000). Journal of Medicinal Chemistry. [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (2024). National Center for Biotechnology Information. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022). ACS Omega. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). MDPI. [Link]

  • Cytotoxic assays for screening anticancer agents. (1998). PubMed. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2021). PubMed. [Link]

  • Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. (2020). PubMed. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.